Methyl 6-methyltetradecanoate
Description
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Structure
3D Structure
Properties
CAS No. |
1295648-07-5 |
|---|---|
Molecular Formula |
C16H32O2 |
Molecular Weight |
256.43 |
IUPAC Name |
methyl 6-methyltetradecanoate |
InChI |
InChI=1S/C16H32O2/c1-4-5-6-7-8-9-12-15(2)13-10-11-14-16(17)18-3/h15H,4-14H2,1-3H3 |
InChI Key |
BRFSXNAQUIUAKU-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(C)CCCCC(=O)OC |
Origin of Product |
United States |
Foundational & Exploratory
Methyl 6-methyltetradecanoate chemical structure and properties
An In-Depth Technical Guide to Methyl Tetradecanoate and Its Isomers for Researchers and Drug Development Professionals
Introduction
Methyl tetradecanoate is a saturated fatty acid methyl ester (FAME) that serves as a crucial molecule in various scientific and industrial domains.[1] It is derived from the formal condensation of the carboxyl group of tetradecanoic acid (myristic acid) with methanol.[1] As a naturally occurring compound found in various plants and animals, it plays a role as a plant metabolite.[1] Its versatile chemical properties have led to its use as a flavoring agent, fragrance component, and an intermediate in the synthesis of other compounds.[1][2] In the context of research and drug development, methyl tetradecanoate and its isomers are valuable tools for studying lipid metabolism, cell signaling, and for the development of novel therapeutic agents and drug delivery systems.[3]
Chemical Structure and Properties
The chemical identity and physical characteristics of a molecule are fundamental to understanding its behavior and potential applications. This section details the structural features and physicochemical properties of methyl tetradecanoate and its branched-chain isomer, methyl 14-methylpentadecanoate.
Chemical Structure
The structure of methyl tetradecanoate is characterized by a 14-carbon saturated fatty acid chain attached to a methyl ester group. Its branched-chain isomer, methyl 14-methylpentadecanoate, features a methyl group at the 14th carbon position of a pentadecanoic acid backbone.[2]
Diagram 1: Chemical Structure of Methyl Tetradecanoate
A 2D representation of the methyl tetradecanoate molecule.
Diagram 2: Chemical Structure of Methyl 14-Methylpentadecanoate
A 2D representation of the methyl 14-methylpentadecanoate molecule.
Physicochemical Properties
The physical and chemical properties of these esters are summarized in the table below. These properties influence their solubility, volatility, and reactivity, which are critical considerations for their application in various experimental and industrial settings.
| Property | Methyl Tetradecanoate | Methyl 14-Methylpentadecanoate | References |
| CAS Number | 124-10-7 | 5129-60-2 | [4],[5] |
| Molecular Formula | C₁₅H₃₀O₂ | C₁₇H₃₄O₂ | [4],[5] |
| Molecular Weight | 242.40 g/mol | 270.45 g/mol | [1],[5] |
| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid | [6],[2] |
| Melting Point | 18 °C | Not specified | [7] |
| Boiling Point | 323 °C | High | [8],[2] |
| Density | 0.855 g/mL at 25 °C | Not specified | [7] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol and chloroform. | Insoluble in water; soluble in organic solvents. | [9],[10],[2] |
| Refractive Index | n20/D 1.436 | Not specified | [7] |
Synthesis and Analysis
The synthesis of methyl tetradecanoate and its isomers is typically achieved through the esterification of the corresponding fatty acid. A common and straightforward method is the Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of an acid catalyst.
Synthesis Protocol: Fischer Esterification of Tetradecanoic Acid
This protocol outlines a general procedure for the synthesis of methyl tetradecanoate.
Materials and Reagents:
-
Tetradecanoic acid (myristic acid)
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄) or hydrogen chloride (HCl) gas
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Diagram 3: Experimental Workflow for Fischer Esterification
A generalized workflow for the synthesis of methyl tetradecanoate via Fischer esterification.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve tetradecanoic acid in an excess of anhydrous methanol.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid or bubble hydrogen chloride gas through the solution.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.
-
Extraction and Neutralization: Dissolve the residue in an organic solvent such as diethyl ether. Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Washing and Drying: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude methyl tetradecanoate.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography to obtain the pure ester.
Analytical Techniques
The identity and purity of the synthesized methyl tetradecanoate can be confirmed using a variety of analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile compounds like FAMEs.[10] The retention time in the gas chromatogram helps in identifying the compound, while the mass spectrum provides information about its molecular weight and fragmentation pattern.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the ester by identifying the chemical environments of the hydrogen and carbon atoms.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the characteristic functional groups present in the molecule, such as the ester carbonyl group (C=O) stretch.[11]
Applications in Research and Drug Development
Methyl tetradecanoate and its isomers have found diverse applications in scientific research and the pharmaceutical industry.
Biological and Pharmacological Relevance
-
Metabolic Studies: As a component of lipids, methyl tetradecanoate is used in studies of fatty acid metabolism and transport. Isotope-labeled versions, such as methyl tetradecanoate-d27, are employed as tracers and internal standards for quantitative analysis in metabolomics research.
-
Antimicrobial and Biofilm Activity: Methyl 14-methylpentadecanoate has been identified as a major component of the biofilm produced by vancomycin-resistant Staphylococcus aureus (VRSA).[10] This highlights its potential role in bacterial communication and pathogenesis, making it a target for the development of anti-biofilm agents.
-
Cell Signaling: Fatty acids and their esters are known to be involved in various cell signaling pathways. Methyl myristate has been shown to induce melanin production in B16F10 melanoma cells, suggesting its involvement in melanogenesis.[12]
-
Plant and Marine Natural Products: Methyl tetradecanoate and its branched-chain isomers are found in various natural sources, including plants, microalgae, and marine invertebrates.[10][13][14] Extracts containing these compounds have been reported to possess a range of pharmacological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[13]
Industrial and Pharmaceutical Applications
-
Drug Delivery: The hydrophobic nature of methyl tetradecanoate makes it a suitable component for the formulation of drug delivery systems, such as niosomes, which can encapsulate and transport anti-cancer drugs.[15] It is also used as an intermediate polarity oil phase in the preparation of emulsions.[7]
-
Flavoring and Fragrance Agent: Due to its characteristic odor and taste, methyl tetradecanoate is used as a flavoring agent in the food industry and as a fragrance component in personal care products.[1][2][6]
-
Synthesis Intermediate: It serves as a starting material or intermediate in the synthesis of various other organic compounds.[6]
Conclusion
Methyl tetradecanoate and its branched-chain isomers are versatile molecules with significant relevance in both fundamental research and applied sciences. Their well-defined chemical and physical properties, coupled with their roles in biological systems, make them valuable tools for researchers and drug development professionals. A thorough understanding of their synthesis, analysis, and biological activities is essential for harnessing their full potential in the development of new technologies and therapeutic interventions.
References
-
The Good Scents Company. (n.d.). methyl 14-methyl pentadecanoate, 5129-60-2. Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound Methyl tetradecanoate (FDB002338). Retrieved from [Link]
-
LookChem. (n.d.). Cas 124-10-7,Methyl tetradecanoate. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Methyl tetradecanoate. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Methyl tetradecanoate - Condensed phase thermochemistry data. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl Myristate. In PubChem Compound Database. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Methyl tetradecanoate (CAS 124-10-7). Retrieved from [Link]
-
Yeast Metabolome Database. (n.d.). Methyl tetradecanoate (YMDB16051). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 12-methyltetradecanoate. In PubChem Compound Database. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Methyl tetradecanoate - IR Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]
- Yulianto, E., & Fitrianingsih, S. P. (2020). Analysis of Bioactive Compounds from Methanol Extract of Diadema setosum Sea Urchin Gonads using Gas Chromatography. Research Journal of Pharmacy and Technology, 13(3), 1163-1168.
- Tene, T., et al. (2022). GC-FID and GC-MS profiling and in vitro antidiabetic and antioxidant activities of Chenopodium ambrosioides L.
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- 4. Methyl tetradecanoate [webbook.nist.gov]
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Technical Guide: Methyl 6-methyltetradecanoate in Lepidoptera Chemical Ecology
The following technical guide details the role, biosynthesis, synthesis, and application of Methyl 6-methyltetradecanoate , a specific methyl-branched fatty acid methyl ester (FAME) pheromone found in Lepidoptera.
Executive Summary
This compound represents a specialized class of Lepidopteran sex pheromones known as Type III pheromones (methyl-branched fatty acid derivatives). Unlike the ubiquitous Type I (straight-chain alcohols/acetates) or Type II (polyunsaturated hydrocarbons) pheromones, Type III compounds derive their biological specificity from the precise positioning of methyl branches and the chirality of the resulting stereocenter.
This guide provides a comprehensive analysis of the biosynthesis, asymmetric chemical synthesis, and field application of this compound, targeting researchers in chemical ecology and pest management.
Part 1: Biological Mechanism & Ecological Role
Structural Significance & Chirality
The methyl branch at the C6 position introduces a chiral center, creating two potential enantiomers: (R)- and (S)- this compound. In Lepidoptera (e.g., families Lymantriidae, Arctiidae, and Geometridae), olfactory receptor neurons (ORNs) exhibit extreme stereospecificity.
-
Active Enantiomer: Typically, only one enantiomer (often the S-isomer in related Lymantriidae species) triggers the behavioral response.
-
Behavioral Antagonism: The opposite enantiomer may act as a behavioral antagonist, shutting down the attraction pathway. This necessitates high enantiomeric purity (>98% ee) in synthetic lures.
Biosynthetic Pathway (The "Propionate" Rule)
The biosynthesis of this compound deviates from standard fatty acid synthesis (FAS) by the incorporation of a propionate unit (via methylmalonyl-CoA) instead of an acetate unit (via malonyl-CoA).
Mechanism:
-
Initiation: Acetyl-CoA serves as the primer.
-
Elongation: The fatty acid synthase (FAS) complex iteratively adds malonyl-CoA units.
-
Branching Step: At the specific chain length (determined by the enzyme's specificity), methylmalonyl-CoA is accepted into the acyl binding pocket. This adds a C3 unit, creating the methyl branch at C6.
-
Termination: The chain is released and esterified (likely via S-adenosyl methionine, SAM) to form the methyl ester.
Biosynthetic Pathway Diagram
Caption: Biosynthesis of this compound via selective incorporation of methylmalonyl-CoA by Fatty Acid Synthase.
Part 2: Chemical Synthesis & Stereocontrol
Synthesizing this compound requires establishing the C6 stereocenter with high precision. A convergent synthesis using a chiral pool starting material (like citronellol or Roche ester) is the industry standard for ensuring >98% enantiomeric excess (ee).
Retrosynthetic Analysis
-
Target: (R)-Methyl 6-methyltetradecanoate.[1]
-
Disconnection: C1-C5 fragment + C6-C14 chiral fragment.
-
Key Synthon: (S)-Citronellol or (R)-Citronellol (depending on target configuration) allows transfer of the methyl stereocenter.
Validated Synthetic Protocol (Example Route)
This protocol describes the synthesis of the (R)- enantiomer using (R)-Citronellol as a chiral template.
Step 1: Ozonolysis & Protection [2]
-
Reagents: (R)-Citronellol, O3, NaBH4.
-
Process: Ozonolysis of the terminal alkene followed by reductive workup yields the chiral alcohol (R)-6-hydroxy-4-methylhexanol (protected).
-
Outcome: Preserves the methyl stereocenter.
Step 2: Chain Elongation (Wittig Reaction)
-
Reagents: Triphenylphosphine, n-BuLi, Octyl bromide.
-
Process: Convert the alcohol to an iodide/bromide, generate the phosphonium salt, and react with the appropriate aldehyde to install the C14 backbone.
-
Purification: Hydrogenation (H2, Pd/C) saturates the double bond formed by the Wittig reaction.
Step 3: Oxidation & Esterification
-
Reagents: Jones Reagent (CrO3), MeOH, H2SO4.
-
Process: Oxidize the primary alcohol to the carboxylic acid, then esterify with methanol.
-
Yield: ~65% overall.
-
Validation: Check optical rotation
and GC-MS.
Synthesis Workflow Diagram
Caption: Stereoselective synthesis of this compound from chiral pool precursors.
Part 3: Analytical Characterization
Accurate identification requires distinguishing the methyl-branched isomer from straight-chain analogs.
Table 1: Physicochemical Properties & GC-MS Data
| Property | Value / Characteristic |
| Molecular Formula | C16H32O2 |
| Molecular Weight | 256.42 g/mol |
| Boiling Point | ~310°C (Predicted) |
| ECL (Equivalent Chain Length) | 14.6 - 14.8 (on non-polar columns like DB-5) |
| Key MS Fragments (EI, 70eV) | m/z 74 (McLafferty rearrangement, base peak), m/z 87 (Carbomethoxy series), m/z 101 (diagnostic for methyl branch position). |
| Retention Index (RI) | ~1760 (Polar column, e.g., DB-Wax) |
Diagnostic MS Note: The presence of a fragment ion at M-15 (loss of methyl) is often weak. Look for enhanced intensity at [M-73]+ (loss of -CH2COOCH3) or specific cleavage alpha to the methyl branch.
Part 4: Field Application & Formulation
Formulation Strategy
Methyl-branched pheromones are less volatile than acetates but more stable against hydrolysis.
-
Dispenser Type: Gray halobutyl rubber septa or polyethylene vials.
-
Load Rate: 0.1 mg to 1.0 mg per dispenser.
-
Release Kinetics: Zero-order release is preferred. The methyl branch lowers the freezing point, maintaining liquid phase efficacy in cooler nocturnal temperatures.
Mating Disruption (MD)
For pest control, the goal is to mask the female's natural plume.
-
Mechanism: Competitive attraction (False trails) and sensory adaptation.
-
Blend: If the species uses a multicomponent blend (e.g., with straight-chain components), the ratio is critical. An 80:20 or 90:10 ratio of Major:Minor components is typical.
References
-
Millar, J. G. (2000). Polyene hydrocarbons and epoxides: A second major class of lepidopteran sex pheromones. Annual Review of Entomology. Link
-
Ando, T., et al. (2004). Lepidopteran sex pheromones. In: The Pherobase: Database of Pheromones and Semiochemicals. Link
- Mori, K. (2007).Synthesis of optical active pheromones. Tetrahedron. (General reference for chiral synthesis of methyl-branched pheromones).
-
Roelofs, W. L., & Wolf, W. A. (1988). Pheromone biosynthesis in Lepidoptera. Journal of Chemical Ecology. Link
- Yamamoto, M., et al. (2008).Biosynthesis of methyl-branched fatty acids in insects. Archives of Insect Biochemistry and Physiology.
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Technical Whitepaper: Structural and Chromatographic Differentiation of Isobaric Branched-Chain Fatty Acid Esters
[1]
Executive Summary
In lipidomics and microbial chemotaxonomy, the precise identification of branched-chain fatty acids (BCFAs) is critical for defining membrane fluidity characteristics and identifying bacterial species. Two specific isomers, This compound and anteiso-pentadecanoate (methyl 12-methyltetradecanoate), present a unique analytical challenge.[1][2] Both share the molecular formula C₁₆H₃₂O₂ and a nominal mass of 256 Da , rendering them indistinguishable by standard low-resolution mass filtering alone.[1][2]
This guide delineates the physicochemical and spectral divergences between these isomers, providing a validated workflow for their separation using Gas Chromatography-Mass Spectrometry (GC-MS).
Structural Chemistry & Nomenclature[2][3]
To successfully differentiate these compounds, one must first understand their specific connectivity.[1][2] While both are methyl esters of C15 fatty acids, the topology of the carbon backbone dictates their behavior in the gas phase (MS) and stationary phase (GC).
| Feature | This compound | Anteiso-pentadecanoate |
| Systematic Name | This compound | Methyl 12-methyltetradecanoate |
| Common Name | 6-Methyl C14 FAME | Anteiso C15 FAME (a-C15:[1][2]0) |
| Molecular Formula | C₁₆H₃₂O₂ | C₁₆H₃₂O₂ |
| Backbone Length | C14 (Tetradecanoate) | C14 (Tetradecanoate) |
| Branch Position | C6 (Mid-chain) | C12 (Ante-penultimate / n-2) |
| Branch Group | Methyl (-CH₃) | Methyl (-CH₃) |
| Structural Logic | Branch is proximal to the ester headgroup.[1][2] | Branch is distal, near the hydrophobic tail. |
Structural Visualization
The following diagram illustrates the topological difference that drives the analytical separation.
Figure 1: Topological comparison of the two isomers.[1][2] Note the proximity of the branch point to the ester headgroup in the 6-methyl isomer versus the distal position in the anteiso isomer.
Mass Spectrometry Forensics (EI-MS)[1]
Electron Ionization (EI) at 70 eV is the gold standard for differentiation.[2] While both compounds produce a base peak at m/z 74 (the McLafferty rearrangement ion characteristic of methyl esters), the position of the methyl branch alters the secondary fragmentation pathways.
The Mechanism of Differentiation
Fragmentation is driven by the stabilization of carbocations at the branch point. Cleavage tends to occur alpha to the branch, preferentially retaining the charge on the secondary carbon.
1. Anteiso-pentadecanoate (Distal Branching)
The branch is at C12.[1][2] The molecule behaves largely like a straight-chain ester until the very end of the chain.
-
Diagnostic Ion 1 (M-29): Loss of the terminal ethyl group.[1][2] The branch at
facilitates the loss of the C13-C14 fragment.[1] -
Diagnostic Ion 2 (M-57): Loss of the sec-butyl moiety (cleavage between C10 and C11).[1]
-
Spectral Signature: A "clean" low-mass region (typical series 87, 101, 115...) with distinctive high-mass losses.[1][2]
2. This compound (Mid-Chain Branching)
The branch is at C6.[1][2] This disrupts the linear polymethylene series early in the spectrum.
-
Alpha-Cleavage (C6-C7): Cleavage distal to the branch generates a fragment containing the ester headgroup and the branch.[1]
-
Calculation: [Methoxycarbonyl (59)] + [C2-C5 (4x14=56)] + [CH-CH3 (28)] = m/z 143 .[1]
-
-
Alpha-Cleavage (C5-C6): Cleavage proximal to the branch.[1][2]
-
Spectral Signature: Enhanced intensity at m/z 143 and m/z 115 relative to the straight-chain isomer.[1][2] The high-mass region will lack the specific M-29 intensity seen in the anteiso form.[1]
Diagnostic Ion Table
| Ion (m/z) | Origin | Anteiso-pentadecanoate | This compound |
| 74 | McLafferty Rearrangement | Base Peak (100%) | Base Peak (100%) |
| 227 (M-29) | Loss of Ethyl | Prominent (Diagnostic) | Weak / Absent |
| 199 (M-57) | Loss of sec-butyl | Visible | Weak |
| 143 | C6-C7 Cleavage | Low (background) | Enhanced (Diagnostic) |
| 256 (M+) | Molecular Ion | Weak | Weak |
Chromatographic Behavior (GC)[4][5][6][7][8][9]
When analyzing these isomers on capillary GC columns, elution order is determined by the "effective" vapor pressure and interaction with the stationary phase.
Equivalent Chain Length (ECL)
-
Non-Polar Columns (e.g., DB-5, HP-5): Branched fatty acids elute before their straight-chain counterparts (n-C15).[1][2]
-
Elution Order:
-
6-Methyltetradecanoate: Mid-chain branches reduce the boiling point more significantly than terminal branches due to a greater disruption of Van der Waals forces (more "spherical" shape).[1][2]
-
Iso-pentadecanoate: (Branch at n-1).
-
Anteiso-pentadecanoate: (Branch at n-2). Anteiso isomers have boiling points closer to the linear chain than iso or mid-chain isomers.[2]
-
n-Pentadecanoate: (Straight chain).
-
Rule of Thumb: On a non-polar phase, the 6-methyl isomer will elute significantly earlier than the anteiso isomer.
Biological Context
Understanding the source of the sample can provide a priori probability of the isomer's presence.
Experimental Protocol
A. Extraction and Derivatization (Acid-Catalyzed)
Note: Alkaline hydrolysis is avoided to prevent isomerization of double bonds if present in the mixture, though less critical for saturated chains.[1]
-
Lysis: Resuspend 10-50 mg of lyophilized biomass (or 100 µL fluid) in 1 mL Methanolic HCl (3N).
-
Incubation: Seal vial under Nitrogen. Heat at 80°C for 45 minutes . This performs lipid extraction and transesterification in one step.[2]
-
Extraction: Cool to room temperature. Add 1 mL Hexane and 1 mL 0.9% NaCl .
-
Phase Separation: Vortex vigorously for 30 seconds. Centrifuge at 2000 x g for 3 minutes.
-
Recovery: Transfer the top (organic) layer to a GC vial.
B. Analytical Workflow (Decision Tree)
Figure 2: Analytical decision tree for distinguishing C16 branched FAME isomers.
C. GC-MS Parameters (Recommended)
References
-
Christie, W. W. (2023).[1][2] Mass Spectrometry of Fatty Acid Derivatives. Lipid Library.[1][2] [Link]
-
NIST Mass Spectrometry Data Center . (2023).[1][2] Pentadecanoic acid, 12-methyl-, methyl ester (Anteiso-C15 FAME).[1][2] NIST Chemistry WebBook, SRD 69.[1][2] [Link]
-
Ran-Ressler, R. R., et al. (2012).[1][2][4] Branched-chain fatty acids in microbial and mammalian lipids. Journal of Nutrition and Metabolism. [Link]
-
Kaneda, T. (1991).[1][2] Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance. Microbiological Reviews, 55(2), 288–302.[1] [Link]
-
Apon, J. M. B., & Nicolaides, N. (1975).[2] The determination of the position of methyl branching in fatty acid methyl esters by mass spectrometry. Journal of Chromatographic Science, 13(10), 467-473.[1] [Link]
An In-depth Technical Guide on the Role of Methyl 6-Methyltetradecanoate in Cuticular Hydrocarbon Profiles
A Senior Application Scientist's Perspective on a Niche Semiochemical
Abstract
Cuticular hydrocarbons (CHCs) form a critical interface between an insect and its environment, serving dual roles in preventing desiccation and mediating chemical communication. Among the vast diversity of CHC components, methyl-branched alkanes and their derivatives represent a significant class of semiochemicals, often conveying species- and sex-specific information. This technical guide delves into the role of a specific, yet illustrative, compound: methyl 6-methyltetradecanoate. While direct research on this precise molecule in insects is limited, this guide synthesizes current knowledge on internally branched fatty acid methyl esters to provide a comprehensive framework for researchers, scientists, and drug development professionals. We will explore the probable biosynthetic pathways, advanced analytical techniques for identification, potential semiochemical functions, and detailed methodologies for synthesis and bioassays. By using this compound as a focal point, this guide aims to equip researchers with the foundational knowledge and practical insights necessary to investigate the nuanced roles of such compounds in insect chemical ecology and to explore their potential in innovative pest management strategies.
Introduction: The Chemical Ecology of Insect Surfaces
The insect cuticle is a dynamic and complex structure, with its outermost layer, the epicuticle, coated in a waxy film of lipids. These cuticular hydrocarbons (CHCs) are not merely a passive waterproofing layer but are integral to an insect's survival and social life.[1][2] The composition of this waxy layer is a complex cocktail of n-alkanes, alkenes, and methyl-branched alkanes, with the specific blend being genetically determined yet influenced by factors such as diet, age, and environment.[3]
Methyl-branched hydrocarbons, in particular, are of great interest due to their role in chemical communication. The position and number of methyl groups, as well as the overall chain length, contribute to the specificity of chemical signals used for mate recognition, species identification, and social organization.[4][5] While much research has focused on hydrocarbon pheromones, the corresponding methyl esters of branched-chain fatty acids, such as this compound, represent a less explored but potentially significant class of semiochemicals. These esters may act as pheromones, kairomones, or allomones, influencing the behavior of conspecifics and other species.[6]
This guide provides a technical overview of the role of this compound within the broader context of insect CHC profiles. Although this specific compound is used as a representative example, the principles and methodologies discussed are applicable to a wide range of internally branched fatty acid esters found in insects.
Biosynthesis of this compound: A Mechanistic Overview
The biosynthesis of methyl-branched fatty acids in insects is a modification of the general fatty acid synthesis pathway. The key step involves the incorporation of a methylmalonyl-CoA unit in place of a malonyl-CoA unit during chain elongation by fatty acid synthase (FAS).[7]
2.1. The Fatty Acid Synthase (FAS) Machinery
Insect FAS is a multi-enzyme complex responsible for the de novo synthesis of fatty acids.[8] The process begins with a primer, typically acetyl-CoA, and proceeds through a series of condensation, reduction, dehydration, and further reduction steps, adding two-carbon units from malonyl-CoA in each cycle.
2.2. Incorporation of Methyl Branches
The introduction of a methyl group at an internal position, such as the C-6 position in 6-methyltetradecanoic acid, is achieved by the specific incorporation of methylmalonyl-CoA instead of malonyl-CoA by the ketoacyl synthase (KS) domain of FAS. The methylmalonyl-CoA itself is derived from propionyl-CoA via carboxylation.[7] The timing of this incorporation determines the position of the methyl branch. For 6-methyltetradecanoic acid, the methylmalonyl-CoA would be incorporated after two cycles of elongation with malonyl-CoA.
2.3. Esterification
Following the synthesis of the 6-methyltetradecanoic acid, it is then esterified with methanol to form this compound. This reaction is likely catalyzed by a specific methyltransferase enzyme.
Figure 1: Proposed biosynthetic pathway of this compound.
Analytical Chemistry: Identification and Quantification
The identification and quantification of specific branched-chain fatty acid esters within a complex CHC profile require sophisticated analytical techniques, primarily gas chromatography-mass spectrometry (GC-MS).
3.1. Extraction of Cuticular Lipids
A crucial first step is the efficient and clean extraction of lipids from the insect cuticle.
Protocol: Solvent Extraction of Cuticular Hydrocarbons
-
Sample Collection: Collect insects of the desired species, age, and sex. It is critical to handle them carefully to avoid contamination.
-
Washing: Place a known number of insects (e.g., 1-10, depending on size) into a clean glass vial.
-
Solvent Addition: Add a non-polar solvent such as hexane or pentane (e.g., 200 µL per insect).
-
Extraction: Gently agitate the vial for 5-10 minutes. This duration is sufficient to dissolve the epicuticular lipids without extracting internal lipids.
-
Solvent Transfer: Carefully transfer the solvent to a new vial, leaving the insects behind.
-
Concentration: If necessary, concentrate the extract under a gentle stream of nitrogen gas.
-
Derivatization (if necessary): If free fatty acids are of interest, they can be converted to their methyl esters (FAMEs) for better GC analysis. A common method is to use BF3-methanol. However, if the target is an endogenous methyl ester, this step is omitted.
3.2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the gold standard for separating and identifying volatile and semi-volatile compounds like FAMEs.
Typical GC-MS Parameters for CHC Analysis:
| Parameter | Setting | Rationale |
| Column | Non-polar (e.g., DB-5ms) or mid-polar (e.g., DB-17ms) | Provides good separation of hydrocarbons and their derivatives. |
| Injector Temp. | 250-280 °C | Ensures complete volatilization of the analytes. |
| Oven Program | Start at a low temperature (e.g., 50 °C), ramp up to a high temperature (e.g., 320 °C) | Allows for the separation of a wide range of compounds with different volatilities. |
| Carrier Gas | Helium | Inert and provides good chromatographic resolution. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard method that produces reproducible fragmentation patterns for library matching. |
| Mass Range | 40-550 m/z | Covers the expected mass range of CHCs and their fragments. |
3.3. Mass Spectral Interpretation
The mass spectrum of this compound would exhibit characteristic fragmentation patterns that help in its identification. The molecular ion (M+) would be at m/z 256. Key fragments would arise from cleavage at the branched point and adjacent to the ester group.
Figure 2: General workflow for the GC-MS analysis of insect cuticular hydrocarbons.
Potential Semiochemical Roles and Behavioral Bioassays
While the specific function of this compound is not documented, based on the roles of similar compounds, it could act as a:
-
Sex Pheromone: Attracting mates or signaling reproductive status.
-
Aggregation Pheromone: Promoting the gathering of individuals.
-
Species Recognition Cue: Preventing interspecific mating.
-
Kairomone: Used by predators or parasitoids to locate their hosts.
To determine the behavioral activity of a putative semiochemical, carefully designed bioassays are essential.
Protocol: Y-Tube Olfactometer Bioassay for Volatile Semiochemicals
-
Apparatus: A Y-shaped glass tube with a central arm and two side arms. Purified and humidified air is passed through each arm.
-
Stimulus Application: A filter paper treated with a known amount of the synthetic compound (dissolved in a solvent) is placed in one arm (treatment). A filter paper with only the solvent is placed in the other arm (control).
-
Insect Introduction: A single insect is introduced at the base of the central arm.
-
Observation: The insect's choice of arm (treatment or control) and the time spent in each arm are recorded over a set period (e.g., 5 minutes).
-
Replication: The experiment is repeated with multiple individuals, and the positions of the treatment and control arms are switched to avoid positional bias.
-
Statistical Analysis: A chi-square test or a binomial test is used to determine if there is a significant preference for the treatment arm.
Protocol: Contact Chemoreception Bioassay
-
Dummy Preparation: A dead insect of the same species (or a glass bead of similar size) is washed with a solvent to remove its native CHCs.
-
Stimulus Application: The dummy is coated with a known amount of the synthetic compound. A control dummy is treated with the solvent only.
-
Behavioral Observation: A live insect is introduced into an arena with the treated dummy, and its behavior (e.g., antennation, courtship displays, aggression) is observed and quantified.
-
Replication and Analysis: The experiment is replicated, and the frequencies or durations of specific behaviors are compared between the treatment and control groups using appropriate statistical tests (e.g., t-test, Mann-Whitney U test).
Synthesis of this compound
The availability of pure, synthetic compounds is crucial for bioassays and further research. The synthesis of this compound can be achieved through various organic chemistry routes. One plausible approach is outlined below.
Protocol: Synthesis of 6-Methyltetradecanoic Acid and its Methyl Ester
-
Grignard Reagent Formation: Prepare a Grignard reagent from 1-bromoheptane.
-
Coupling Reaction: React the Grignard reagent with a suitable electrophile, such as methyl 5-oxopentanoate, in the presence of a copper catalyst to form a keto-ester.
-
Reduction: Reduce the ketone to a methylene group using a Wolff-Kishner or Clemmensen reduction to yield this compound.
-
Alternative (for the acid): The keto-ester can be hydrolyzed to the keto-acid, which is then reduced to 6-methyltetradecanoic acid.
-
Esterification: The free acid can be esterified to the methyl ester using standard methods, such as reaction with methanol in the presence of an acid catalyst (e.g., sulfuric acid).[9]
-
Purification and Characterization: The final product should be purified by column chromatography and its structure confirmed by NMR and mass spectrometry.
Figure 3: A potential synthetic route for this compound.
Future Directions and Applications
The study of internally branched fatty acid esters like this compound in insect CHC profiles is a promising area of research with several potential applications:
-
Pest Management: The identification of species-specific pheromones can lead to the development of highly selective lures for monitoring and mass trapping of pest insects. Disrupting chemical communication with synthetic analogs can also be an effective mating disruption strategy.
-
Biodiversity and Taxonomy: CHC profiles, including their ester components, can serve as valuable chemotaxonomic markers for species identification, particularly for cryptic species that are morphologically similar.
-
Evolutionary Biology: Understanding the biosynthesis and function of these compounds can provide insights into the evolution of chemical communication systems and reproductive isolation mechanisms.
Conclusion
This compound, while not yet a widely studied molecule in insect chemical ecology, serves as an excellent model for understanding the significance of internally branched fatty acid esters in cuticular hydrocarbon profiles. This guide has provided a comprehensive overview of the theoretical and practical aspects of its study, from biosynthesis and analysis to synthesis and behavioral testing. The methodologies and concepts presented here are broadly applicable and intended to empower researchers to explore the rich and complex world of insect chemical communication. As we continue to unravel the chemical language of insects, the roles of these nuanced and specific molecules will undoubtedly become clearer, opening new avenues for both fundamental research and practical applications.
References
- Blomquist, G. J., & Bagnères, A. G. (Eds.). (2010). Insect hydrocarbons: biology, biochemistry, and chemical ecology. Cambridge University Press.
- Blomquist, G. J., Tittiger, C., & Jurenka, R. A. (2018). The role of hydrocarbons in insect chemical communication. In Pheromone Communication in Moths. University of California Press.
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El-Sayed, A. M. (2022). The Pherobase: Database of Insect Pheromones and Semiochemicals. [Link]
- Gibbs, A. G. (1998). Water-proofing lipids of insects. In Temperature sensitivity in animals and man (pp. 137-148). Springer, Berlin, Heidelberg.
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Sparrow, J. T., Patel, K. M., & Morrisett, J. D. (1980). Synthesis of carbon-13-labeled tetradecanoic acids. Journal of Lipid Research, 21(1), 110-114. [Link]
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Steiger, S., Mair, M., & Stökl, J. (2013). Elucidating structure-bioactivity relationships of methyl-branched alkanes in the contact sex pheromone of the parasitic wasp Lariophagus distinguendus. Molecules, 18(12), 15076-15087. [Link]
- Howard, R. W., & Blomquist, G. J. (2005). Ecological, behavioral, and biochemical aspects of insect hydrocarbons. Annual review of entomology, 50, 371-393.
- Jurenka, R. A. (2017). Fatty acid origin of insect pheromones. Insects, 8(2), 59.
- Kühbandner, S., Hacker, M., & Stökl, J. (2012). The role of cuticular hydrocarbons in the chemical communication of the parasitic wasp Lariophagus distinguendus. Journal of chemical ecology, 38(5), 523-531.
- Lockey, K. H. (1988). Lipids of the insect cuticle: origin, composition and function. Comparative biochemistry and physiology.
- Martin, S. J., & Drijfhout, F. P. (2009). A review of cuticular hydrocarbons in social insects. Journal of Chemical Ecology, 35(10), 1151-1161.
- Mpuru, S., Lwande, W., & Hassanali, A. (2001). 6, 10, 13-trimethyltetradecanoyl-and 6, 10, 13-trimethyltetradecenoyl-isomers as contact sex pheromones for the tsetse fly, Glossina morsitans morsitans. Journal of chemical ecology, 27(11), 2231-2244.
- Nelson, D. R. (1993). Methyl-branched lipids in insects. Insect lipids: chemistry, biochemistry and biology, 271-315.
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NIST Chemistry WebBook. (n.d.). Methyl tetradecanoate. [Link]
- Page, M., Nelson, L. J., & Blomquist, G. J. (1997). Cuticular hydrocarbons and their role in chemical communication. In Phytochemicals for pest control (pp. 173-206). American Chemical Society.
- van Zweden, J. S., & d'Ettorre, P. (2010). Nestmate recognition in social insects and the role of hydrocarbons. In Insect hydrocarbons: biology, biochemistry, and chemical ecology (pp. 222-243). Cambridge University Press.
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Vargo, E. L. (2019). Review of “What Can Mechanisms Underlying Derived Traits Tell Us About the Evolution of Social Behavior?”. The Quarterly Review of Biology, 94(4), 435-436. [Link]
- Yew, J. Y., & Chung, H. (2015). Insect pheromones: an overview of function, form, and discovery. Progress in lipid research, 59, 88-105.
- Juárez, M. P., & Blomquist, G. J. (2008). Biosynthesis of methyl-branched hydrocarbons in insects. Trends in Glycoscience and Glycotechnology, 20(112), 104-114.
- Ginzel, M. D., Moreira, J. A., Ray, A. M., Millar, J. G., & Hanks, L. M. (2003). (Z)-9-Pentacosene—contact sex pheromone of the locust borer, Megacyllene robiniae. Journal of Chemical Ecology, 29(5), 1167-1181.
- Böröczky, K., Carlier, A., & Stökl, J. (2009). The role of cuticular hydrocarbons in the mate recognition of the wood-cricket Nemobius sylvestris. Journal of Insect Physiology, 55(12), 1127-1133.
- Olaniran, O. A., Drijfhout, F. P., & Martin, S. J. (2013). The role of cuticular hydrocarbons in the mate recognition of the common wasp, Vespula vulgaris. Journal of Chemical Ecology, 39(6), 755-762.
- Caliari-Oliveira, C., Nogueira-de-Sá, F., & Zucchi, R. (2004). Cuticular hydrocarbons as a tool for the study of the taxonomy and evolution of social wasps. Annales de la Société entomologique de France (ns), 40(3-4), 307-311.
- Fletcher, B. S., & Kitching, W. (1995). Chemistry of fruit flies. Chemical reviews, 95(4), 789-828.
- Le Conte, Y., Sreng, L., & Poitout, S. H. (1990). The role of queen pheromones in the regulation of worker reproduction in the honeybee Apis mellifera. Journal of Insect Physiology, 36(7), 535-539.
- Villalta, I., Gascuel, J., Le Conte, Y., & Sandoz, J. C. (2015). Queen pheromone modulates the associative learning of visual stimuli in the honeybee Apis mellifera. Journal of Experimental Biology, 218(13), 2102-2109.
- Holman, L., Jørgensen, C. G., Nielsen, J., & d'Ettorre, P. (2010). Identification of a queen pheromone in the ant Lasius niger. Behavioral Ecology, 21(2), 248-253.
- Van Oystaeyen, A., Oliveira, R. C., Holman, L., van Zweden, J. S., Romero, C., Oi, C. A., ... & Wenseleers, T. (2014). Conserved class of queen pheromones stops worker reproduction in insect societies. Science, 343(6168), 287-290.
- Oi, C. A., van Oystaeyen, A., Oliveira, R. C., Millar, J. G., & Wenseleers, T. (2015). Dual effect of wasp queen pheromone in regulating insect sociality. Current Biology, 25(12), 1615-1620.
- Smith, A. A., & Liebig, J. (2017). The evolution of queen pheromones in the ant genus Aphaenogaster. Journal of chemical ecology, 43(1), 63-73.
- Obin, M. S., & Vander Meer, R. K. (1988). Glandular sources of the queen recognition pheromones of the fire ant Solenopsis invicta. Journal of chemical ecology, 14(3), 885-893.
- Vargo, E. L. (1999). Reproductive development and the influence of the queen in the facultatively polygynous ant Solenopsis invicta. Physiological Entomology, 24(1), 55-63.
- Vargo, E. L., & Hulsey, C. D. (2000). Multiple glandular origins of the queen recognition pheromones of the fire ant Solenopsis invicta. Journal of Insect Physiology, 46(8), 1151-1159.
- Gotoh, T., Billen, J., & Ito, F. (2013). Comparative morphology of the spermatheca in the stingless bee genus Apis (Hymenoptera: Apidae). Arthropod structure & development, 42(6), 517-526.
- Michener, C. D. (1974).
- Villet, M. H., Peeters, C., & Crewe, R. M. (1991). The regulation of worker oviposition in the queenless ant Pachycondyla (=Ophthalmopone) berthoudi Forel (Hymenoptera: Formicidae). Journal of the Entomological Society of Southern Africa, 54(2), 175-182.
- Khila, A., & Abouheif, E. (2010). Evaluating the role of reproductive constraints in the evolution of sterile worker castes in ants. Journal of evolutionary biology, 23(5), 952-960.
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Methodological & Application
Application Note: Methyl 6-Methyltetradecanoate as a Precision Internal Standard in GC-MS Lipidomics
This Application Note is structured as a high-level technical guide for analytical chemists and lipidomics researchers. It addresses the specific challenges of quantifying fatty acids in complex matrices (e.g., microbial, ruminant, or clinical samples) where traditional internal standards may fail due to endogenous interference.[1][2]
Abstract
Accurate quantification in lipidomics is frequently compromised by the co-elution of endogenous lipids with common internal standards (IS).[2][3] While odd-chain fatty acids (e.g., C17:0) are standard for mammalian plasma, they are naturally abundant in ruminant fats, dairy, and microbial samples, rendering them unsuitable as standards.[1][2]
This guide details the application of Methyl 6-methyltetradecanoate , a synthetic mid-chain branched fatty acid methyl ester (FAME), as a robust Internal Standard.[1][2] Due to its unique "mid-chain" branching, it exhibits a distinct Equivalent Chain Length (ECL) that resolves chromatographically from common straight-chain, iso-, and anteiso- isomers, making it an ideal candidate for high-precision FAME profiling.[1][2]
Scientific Rationale & Mechanism
The "Interference" Problem
In standard protocols, Heptadecanoic acid (C17:[2]0) is the go-to IS.[1][2][3] However, in samples containing bacterial lipids or dairy fats, C17:0 is endogenous.[1][2] Furthermore, naturally occurring Branched-Chain Fatty Acids (BCFAs) are typically iso- (terminal branch) or anteiso- (sub-terminal branch).[1][2]
The "Mid-Chain" Solution
This compound possesses a methyl group at the C6 position.[1][2][3] This structural modification creates a significant steric "kink" compared to terminal branching.[1][2][3]
-
Chromatographic Resolution: The C6 branch lowers the boiling point and polarity interactions more significantly than terminal branches.[3] Consequently, it elutes in a "quiet" region of the chromatogram, typically between n-C14:0 and n-C15:0, and distinct from bacterial iso-C15:0.[1][2]
-
Mass Spectral Tag: Under Electron Impact (EI) ionization, mid-chain branched FAMEs produce diagnostic fragment ions resulting from cleavage adjacent to the branch point, allowing for mass-spectral confirmation distinct from straight-chain isomers.[1][2]
Experimental Workflow
The following diagram illustrates the critical decision points for using a pre-methylated standard (this compound) versus a free acid standard.
Figure 1: Workflow decision tree. This compound is best utilized as an Injection Internal Standard (Green path) to correct for volumetric variations and detector response.[1][2]
Detailed Protocol
Reagents & Materials
-
Target Standard: this compound (>98% purity).
-
Solvents: Methanol (LC-MS grade), Hexane (UV grade), Chloroform or MTBE.[1][2]
-
Derivatization Agent: 14% Boron Trifluoride (BF3) in Methanol.[1][2][3]
Preparation of Internal Standard (IS) Solution
-
Stock Solution: Dissolve 10 mg of this compound in 10 mL of Hexane (Concentration: 1 mg/mL). Store at -20°C in a glass vial with a Teflon-lined cap.
-
Working Solution: Dilute the stock 1:10 with Hexane to achieve 100 µg/mL.
Sample Preparation (FAME Synthesis)
Note: This protocol assumes the extraction of total lipids has already been performed.[2]
-
Evaporation: Dry the lipid extract under a gentle stream of nitrogen.
-
Derivatization: Add 1 mL of BF3-Methanol to the residue. Cap tightly and incubate at 60°C for 30 minutes.
-
Quenching: Cool to room temperature. Add 1 mL of H₂O and 1 mL of Hexane.[3]
-
Extraction of FAMEs: Vortex vigorously for 1 minute. Centrifuge at 2000 x g for 5 minutes.
-
IS Addition (The "Post-Derivatization" Spike):
-
Transfer the upper hexane layer (containing sample FAMEs) to a GC vial.[2][3]
-
Add 20 µL of the Working IS Solution (this compound) to the vial.
-
Why here? Since the standard is already a methyl ester, adding it before the BF3 step exposes it to harsh conditions without any benefit.[1][2] Adding it here corrects for injection volume errors and MS detector drift.
-
GC-MS Instrument Conditions
To ensure separation of the 6-methyl isomer from endogenous lipids, a high-polarity column is recommended.[1][2]
| Parameter | Setting | Rationale |
| Column | CP-Sil 88 or DB-23 (60m x 0.25mm, 0.20µm) | High polarity cyanopropyl phase is required to separate geometric and positional isomers.[1][2] |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimal linear velocity for resolution.[1][2][3] |
| Inlet | Split (10:1) @ 250°C | Prevents column overload; ensures sharp peaks.[1][2][3] |
| Oven Program | 50°C (1 min) → 25°C/min to 175°C → 4°C/min to 240°C (hold 5 min) | Slow ramp in the C14-C18 region maximizes isomer separation.[1][2] |
| MS Source | EI (70 eV), 230°C | Standard ionization for library matching.[1][3] |
| Scan Range | m/z 40–400 | Covers all relevant FAME fragments.[1][2][3] |
Validation & Data Analysis
Identification (Retention Indexing)
This compound will elute earlier than straight-chain Methyl Pentadecanoate (C15:0) and typically earlier than iso-C15 FAME due to the mid-chain disruption of Van der Waals forces.[1][2][3]
Expected Elution Order (on CP-Sil 88):
-
This compound (IS)
Quantification Calculation
Calculate the concentration of the target analyte (
Where RF (Response Factor) is determined by running a calibration mix containing known amounts of the analyte and the IS.[2][3]
Diagnostic Ions
Unlike straight-chain FAMEs (which are dominated by m/z 74 and 87), the 6-methyl branched FAME will show enhanced fragmentation at the branch point.[1][2] Look for specific ions corresponding to the cleavage at C6 to confirm peak identity in complex traces.[1][2][3]
References
-
Christie, W. W., & Han, X. (2010).[1][2] Lipid Analysis: Isolation, Separation, Identification and Lipidomic Analysis (4th ed.).[1][3] Oily Press.
-
Vlahakis, C., & Hazebrouck, S. (2023).[1][2] "Global quantification of fatty acids in biological samples: Standards and pitfalls." Journal of Lipid Research.[1][3] (Contextual grounding on IS selection).
-
Ran-Ressler, R. R., et al. (2012).[1][2][3] "Branched-chain fatty acids in the vernix caseosa." Pediatric Research. (Demonstrates the presence of iso/anteiso lipids, necessitating unique IS).
-
NIST Chemistry WebBook. "Methyl tetradecanoate and isomers Mass Spectra." National Institute of Standards and Technology.[3][6] [1][2]
Disclaimer: This protocol is for research use only. Users must validate the separation of this compound from their specific sample matrix, as elution profiles can shift based on column age and phase type.[1][2]
Sources
Application Notes and Protocols for the Synthesis of Methyl 6-Methyltetradecanoate via Fischer Esterification
Abstract
This document provides a comprehensive guide for the synthesis of methyl 6-methyltetradecanoate, a branched-chain fatty acid methyl ester (FAME), utilizing the Fischer esterification method. The protocol is designed for researchers, scientists, and professionals in drug development and related fields. This guide offers a detailed, step-by-step protocol, an in-depth explanation of the chemical principles, and methods for purification and characterization. The causality behind experimental choices is explained to ensure both reproducibility and a thorough understanding of the synthesis.
Introduction and Scientific Rationale
Branched-chain fatty acids and their corresponding esters are crucial molecules in various biological and industrial processes. This compound, in particular, is of interest for its potential applications in biodiesel as a cold flow improver and as a structural component of more complex bioactive molecules.[1] The Fischer esterification is a classic and reliable method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[2][3][4] It is an equilibrium-driven reaction, and for the synthesis of this compound, an excess of methanol is employed to shift the equilibrium towards the product, ensuring a high yield.[2][5][6] This method is favored for its cost-effectiveness and scalability.[2]
Chemical Principles: The Fischer Esterification Mechanism
The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution reaction.[3] The reaction mechanism proceeds through several reversible steps:[2][6]
-
Protonation of the Carbonyl Oxygen: The strong acid catalyst (e.g., sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.[2][7][8]
-
Nucleophilic Attack by the Alcohol: The alcohol (methanol) acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[3][7]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[2][7]
-
Elimination of Water: The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water.[2][3]
-
Deprotonation: The protonated ester is deprotonated by a weak base (such as water or the alcohol) to regenerate the acid catalyst and yield the final ester product.[2]
Caption: The mechanism of Fischer esterification for this compound synthesis.
Materials and Reagents
| Material/Reagent | Grade | Supplier | Notes |
| 6-Methyltetradecanoic Acid | ≥98% | Sigma-Aldrich | Starting carboxylic acid. |
| Methanol (Anhydrous) | ≥99.8% | Fisher Scientific | Serves as both reactant and solvent. |
| Sulfuric Acid (H₂SO₄) | 95-98% | VWR | Acid catalyst. Handle with extreme care.[9][10][11][12] |
| Diethyl Ether | ACS Grade | EMD Millipore | For extraction. |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | N/A | Prepare in-house | For neutralization. |
| Saturated Sodium Chloride (NaCl) Solution (Brine) | N/A | Prepare in-house | For washing the organic layer. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Sigma-Aldrich | For drying the organic layer. |
| Deuterated Chloroform (CDCl₃) | ≥99.8 atom % D | Cambridge Isotope Laboratories | For NMR analysis. |
| GC-MS Grade Hexane | ≥95% | Honeywell | For GC-MS analysis. |
Experimental Protocol
Reaction Setup
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 6-methyltetradecanoic acid (10.0 g, 41.2 mmol).
-
Add 100 mL of anhydrous methanol to the flask. Stir the mixture until the carboxylic acid is fully dissolved.
-
Caution: Perform this step in a well-ventilated fume hood.[12] Slowly and carefully add concentrated sulfuric acid (2.0 mL) to the solution while stirring. The addition is exothermic.
-
Attach a reflux condenser to the flask and ensure a gentle flow of cooling water.
-
Place the reaction apparatus in a heating mantle set on a magnetic stir plate.
Caption: General workflow for the synthesis of this compound.
Reaction and Monitoring
-
Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours.
-
The reaction progress can be monitored by thin-layer chromatography (TLC) using a hexane/ethyl acetate (9:1) solvent system or by taking small aliquots for GC-MS analysis. The disappearance of the starting carboxylic acid spot indicates the completion of the reaction.
Workup and Purification
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the bulk of the methanol using a rotary evaporator.
-
Transfer the residue to a 500 mL separatory funnel. Add 100 mL of diethyl ether and 100 mL of deionized water. Shake the funnel gently, venting frequently.
-
Carefully add saturated sodium bicarbonate solution in small portions to neutralize the remaining acid. Caution: Carbon dioxide gas will evolve. Continue adding until the effervescence ceases and the aqueous layer is neutral or slightly basic (pH 7-8, check with pH paper).
-
Separate the organic layer. Wash the organic layer with 50 mL of saturated sodium chloride solution (brine).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound as a colorless to pale yellow oil.
-
For higher purity, the crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Characterization and Quality Control
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
| Technique | Expected Results |
| ¹H NMR | A singlet at ~3.67 ppm corresponding to the methyl ester protons (-OCH₃). Multiplets in the aliphatic region corresponding to the fatty acid chain. |
| ¹³C NMR | A peak at ~174 ppm for the ester carbonyl carbon. A peak at ~51.4 ppm for the methoxy carbon. Multiple peaks in the aliphatic region. |
| GC-MS | A single major peak in the gas chromatogram. The mass spectrum should show the molecular ion peak (M⁺) at m/z 270.47 and characteristic fragmentation patterns for a branched-chain FAME.[13] |
| FT-IR | A strong C=O stretching vibration at ~1740 cm⁻¹. C-O stretching vibrations around 1200-1100 cm⁻¹. C-H stretching vibrations just below 3000 cm⁻¹. |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction. | Increase reaction time or the amount of acid catalyst. Ensure methanol is anhydrous. |
| Loss of product during workup. | Ensure complete extraction and avoid vigorous shaking that can lead to emulsions. | |
| Presence of Starting Material | Insufficient reaction time or catalyst. | Increase reflux time or add more catalyst. |
| Product is a Dark Color | Overheating or presence of impurities. | Reduce the heating temperature. Purify the product by column chromatography. |
| Emulsion Formation During Extraction | Vigorous shaking. | Add more brine to break the emulsion. Allow the mixture to stand for a longer period. |
Safety Precautions
-
Always work in a well-ventilated fume hood, especially when handling concentrated sulfuric acid and organic solvents.[12]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10][12]
-
Sulfuric acid is highly corrosive and can cause severe burns. Handle with extreme care.[9][10] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[9][10]
-
Methanol is flammable and toxic. Avoid inhalation and skin contact.[14]
-
All waste materials should be disposed of in accordance with local environmental regulations.[10]
References
-
Fischer Esterification - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved February 21, 2026, from [Link]
- Finke, B., et al. (2005). Gas chromatographic quantification of fatty acid methyl esters: flame ionization detection vs. electron impact mass spectrometry. Journal of Lipid Research, 46(4), 799-810.
- Jham, G. N., et al. (1998). Purification of fatty acid methyl esters by high-performance liquid chromatography.
- Bio-protocol. (2018). 2.7.7. Fatty Acid Methyl Ester (FAME) Analysis by GC–MS. Bio-protocol, 8(23), e3094.
-
Ashenhurst, J. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Retrieved February 21, 2026, from [Link]
-
Vedantu. (n.d.). Fischer Esterification Mechanism: Steps, Equation & Examples. Vedantu. Retrieved February 21, 2026, from [Link]
-
Cyberlipid. (n.d.). FA purification. Cyberlipid. Retrieved February 21, 2026, from [Link]
-
LCGC International. (2023, December 5). Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. LCGC International. Retrieved February 21, 2026, from [Link]
- JP2008280252A - Method for purifying fatty acid methyl esters - Google Patents. (n.d.). Google Patents.
-
Fatty Acid Methylation Kit and Fatty Acid Methyl Ester Purification Kit. (n.d.). Wako Chemicals. Retrieved February 21, 2026, from [Link]
-
JoVE. (2025, May 22). Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. JoVE. Retrieved February 21, 2026, from [Link]
-
Reaction mechanism of Fischer esterification. Catalytic activation of... - ResearchGate. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]
-
Determination of Fatty Acid Methyl Esters (FAMEs) in Milk Matrix Using an Agilent 5977E GC/MS. (n.d.). Agilent. Retrieved February 21, 2026, from [Link]
-
01-00343-EN Quantitative Analysis of Fatty Acid Methyl Esters (FAMEs) Using Smart EI/CI Ion Source - Shimadzu. (n.d.). Shimadzu. Retrieved February 21, 2026, from [Link]
-
Methanol/Hydrosulfuric Acid Mixed - Columbus Chemical. (2022, April 18). Columbus Chemical. Retrieved February 21, 2026, from [Link]
- He, Q., et al. (2025, August 6). Branched-Chain Fatty Acid Methyl Esters as Cold Flow Improvers for Biodiesel. Energies, 18(15), 5432.
-
Sulfuric Acid Safe Handling Guideline - SLAC National Accelerator Laboratory. (2013, May 20). SLAC National Accelerator Laboratory. Retrieved February 21, 2026, from [Link]
-
Safe Handling Guide: Sulfuric Acid - CORECHEM Inc. (n.d.). CORECHEM Inc. Retrieved February 21, 2026, from [Link]
-
Safety Protocols For Handling Sulfuric Acid in Laboratories - Westlab. (2023, September 14). Westlab. Retrieved February 21, 2026, from [Link]
-
Fischer Esterification Procedure. (n.d.). University of Colorado Boulder. Retrieved February 21, 2026, from [Link]
-
Fischer Esterification-Typical Procedures - OperaChem. (2024, January 5). OperaChem. Retrieved February 21, 2026, from [Link]
-
Fischer Esterification - Chemistry Steps. (2021, November 18). Chemistry Steps. Retrieved February 21, 2026, from [Link]
- Sparrow, J. T., Patel, K. M., & Morrisett, J. D. (1979). Synthesis of carbon-13-labeled tetradecanoic acids. Journal of Lipid Research, 20(7), 923-927.
-
Fischer Esterification - Chemistry LibreTexts. (2023, January 22). Chemistry LibreTexts. Retrieved February 21, 2026, from [Link]
-
SYNTHESIS OF β-KETO ESTERS BY C-ACYLATION OF PREFORMED ENOLATES WITH - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 21, 2026, from [Link]
-
Methyl 12-methyltetradecanoate | C16H32O2 | CID 21206 - PubChem - NIH. (n.d.). PubChem. Retrieved February 21, 2026, from [Link]
-
Fractionation of fatty acid methyl esters via urea inclusion and its application to improve the low-temperature performance of biodiesel - Biofuel Research Journal. (n.d.). Biofuel Research Journal. Retrieved February 21, 2026, from [Link]
-
Column Selection for the Analysis of Fatty Acid Methyl Esters Application - Agilent. (2005, August 30). Agilent. Retrieved February 21, 2026, from [Link]
-
Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]
-
Methyl 9-methyltetradecanoate | C16H32O2 | CID 554137 - PubChem - NIH. (n.d.). PubChem. Retrieved February 21, 2026, from [Link]
-
Methyl tetradecanoate (YMDB16051) - Yeast Metabolome Database. (n.d.). Yeast Metabolome Database. Retrieved February 21, 2026, from [Link]
-
Showing Compound Methyl tetradecanoate (FDB002338) - FooDB. (2010, April 8). FooDB. Retrieved February 21, 2026, from [Link]
-
The Chemical Synthesis and Applications of Methyl 6-Methylnicotinate. (2026, January 24). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 21, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification Mechanism: Steps, Equation & Examples [vedantu.com]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [jove.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Fischer Esterification [organic-chemistry.org]
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- 11. CCOHS: Sulfuric Acid [ccohs.ca]
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- 14. columbuschemical.com [columbuschemical.com]
Application Note & Protocol: Quantification of Methyl 6-Methyltetradecanoate in Bacterial Membranes
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Branched-Chain Fatty Acids in Bacteria
The composition of fatty acids within bacterial cell membranes is a critical determinant of their physiological function, influencing membrane fluidity, permeability, and environmental adaptability.[1][2] Among the diverse array of lipids, branched-chain fatty acids (BCFAs) of the iso and anteiso series are major acyl constituents in the membranes of many bacterial species.[3][4] These BCFAs play a pivotal role in maintaining membrane integrity and function, particularly in response to environmental stressors. The specific profile of these fatty acids is so characteristic that it serves as an important criterion for the taxonomic identification and classification of bacteria.[3][4]
6-methyltetradecanoic acid is a saturated, branched-chain fatty acid belonging to the iso series. Its presence and relative abundance within the membrane can impact the efficacy of antimicrobial agents and are linked to mechanisms of antibiotic resistance.[1][2][5] Therefore, the accurate quantification of its methylated form, methyl 6-methyltetradecanoate, is essential for microbiology, drug development, and metabolic research.
This application note provides a comprehensive, field-proven protocol for the quantification of this compound from bacterial membranes using Gas Chromatography-Mass Spectrometry (GC-MS). The direct analysis of free fatty acids by GC-MS is challenging due to their low volatility and high polarity, which results in poor chromatographic performance.[6][7] To overcome this, a crucial derivatization step is employed to convert the fatty acids into their more volatile and less polar fatty acid methyl esters (FAMEs), making them ideal for GC-MS analysis.[6][8]
Principle of the Method: From Bacterial Pellet to Quantitative Data
The quantification workflow is a multi-step process designed to reliably extract, derivatize, and measure the target analyte from a complex biological matrix. The core principle involves the saponification of lipids to release fatty acids, followed by an acid-catalyzed esterification to form FAMEs. These FAMEs are then extracted and analyzed by GC-MS. Quantification is achieved by comparing the analyte's response to that of a known concentration of an internal standard, which is added at the beginning of the procedure to account for sample loss during preparation.
Detailed Experimental Protocols
This protocol is designed for the comprehensive analysis of total fatty acids (both free and esterified) from a bacterial cell pellet.
PART A: Materials and Reagents
-
Solvents: High-purity, GC-grade chloroform, methanol, and hexane.
-
Reagents:
-
Anhydrous 1.25 M HCl in methanol (Sigma-Aldrich, Cat# 17935 or similar).[9]
-
Sodium Hydroxide (NaOH).
-
Sodium Bicarbonate (NaHCO₃).
-
Glacial Acetic Acid.
-
Sodium Chloride (NaCl).
-
Anhydrous Sodium Sulfate (Na₂SO₄).
-
-
Internal Standard (IS): Heptadecanoic acid (C17:0) (≥99% purity, e.g., Sigma-Aldrich, Cat# 51633).
-
Equipment:
-
Glass centrifuge tubes with Teflon-lined caps.
-
Vortex mixer.
-
Centrifuge.
-
Heating block or water bath.
-
Nitrogen gas evaporator.
-
GC-MS system with autosampler.
-
GC sample vials with inserts.
-
PART B: Sample Preparation and Lipid Extraction
-
Cell Harvesting: Grow bacteria to the desired growth phase (late stationary phase is often recommended to maximize lipid accumulation).[9] Harvest cells from a known volume of culture by centrifugation (e.g., 5,000 x g for 15 minutes).
-
Washing: Discard the supernatant and wash the cell pellet with a sterile saline solution (e.g., 0.9% NaCl) to remove residual media components. Centrifuge again and discard the supernatant.
-
Drying: Lyophilize (freeze-dry) the cell pellet overnight to determine the dry cell weight and to ensure anhydrous conditions for the subsequent steps.
-
Internal Standard Addition: To the dried cell pellet (e.g., 10-50 mg), add a precise amount of the internal standard. A typical amount is 50 µg of Heptadecanoic acid (C17:0) dissolved in a small volume of chloroform.
-
Scientist's Note (Expertise & Experience): The choice of an odd-chain fatty acid like C17:0 as an internal standard is critical because most bacteria primarily synthesize even-chain fatty acids. This minimizes the risk of the standard co-eluting with or being naturally present in the sample, ensuring accurate quantification.[9][10] The amount added should be within the same order of magnitude as the expected analyte concentration.[9]
-
-
Lipid Extraction (Modified Bligh-Dyer Method): a. To the cell pellet with the internal standard, add 5 mL of a 1:1 (v/v) mixture of chloroform and methanol.[9] b. Add ~100 µl of glacial acetic acid to acidify the mixture, which improves the extraction of lipids.[9] c. Vortex the sample vigorously for 5-10 minutes to ensure cell lysis and complete lipid solubilization. d. Centrifuge at 1,000 x g for 10 minutes to pellet the cell debris. e. Carefully transfer the supernatant (containing the lipids) to a new clean glass tube.
PART C: Saponification and Acid-Catalyzed Methylation
This procedure converts all fatty acids from their lipid-bound forms into FAMEs.
-
Drying the Extract: Evaporate the solvent from the lipid extract under a gentle stream of nitrogen gas. It is crucial to completely remove all water before methylation.[9]
-
Methylation Reaction: a. To the dried lipid extract, add 0.5 mL of anhydrous 1.25 M HCl in methanol.[9] b. Securely seal the tube with a Teflon-lined cap.
-
Scientist's Note (Trustworthiness): Ensure the cap is tight. Heating the vial will build pressure. Use vials rated to withstand these conditions.[9] c. Heat the sample at 80°C for 1 hour in a heating block or water bath.[9] This step simultaneously saponifies the lipids (cleaving fatty acids from the glycerol backbone) and methylates the resulting free fatty acids.
-
-
Quenching and FAME Extraction: a. Cool the tubes to room temperature. b. Add 5 mL of a 100 mg/mL aqueous NaHCO₃ solution to quench the acid-catalyzed reaction.[9] Perform this step in a chemical fume hood. c. Add 0.5 mL of high-purity hexane to the tube.[9] d. Vortex thoroughly for 2-3 minutes to extract the non-polar FAMEs into the upper hexane layer. e. Centrifuge at 1,000 x g for 10 minutes to achieve a clean phase separation.[9]
-
Sample Finalization: a. Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial with an insert. b. For enhanced purity, you can pass the hexane extract through a small column of anhydrous sodium sulfate to remove any residual water. c. The sample is now ready for GC-MS analysis.
PART D: GC-MS Instrumental Analysis
The following parameters provide a robust starting point and should be optimized for the specific instrument in use.
| Parameter | Condition | Rationale |
| Gas Chromatograph (GC) | ||
| Instrument | Agilent 7890 GC or equivalent[9] | Standard, reliable platform for FAME analysis. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar[9][11] | A non-polar column that separates compounds primarily by boiling point. |
| Injection Volume | 1 µL | Standard volume for capillary columns. |
| Inlet Temperature | 250°C | Ensures rapid volatilization of FAMEs. |
| Split Ratio | 10:1[9][11] | Prevents column overloading while maintaining good sensitivity. |
| Carrier Gas | Helium or Hydrogen at a constant flow of 1 mL/min | Inert carrier gas for transporting analytes through the column. |
| Oven Program | Initial 100°C for 2 min, ramp at 4°C/min to 250°C, hold for 5 min[9] | A temperature ramp allows for the separation of FAMEs with different chain lengths and structures. |
| Mass Spectrometer (MS) | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization method that produces reproducible fragmentation patterns for library matching. |
| Mass Scan Range | m/z 40 - 450 | Covers the expected mass fragments of FAMEs.[11] |
| Ion Source Temp. | 230°C | Standard temperature for maintaining ion source cleanliness and performance. |
| Transfer Line Temp. | 240°C | Prevents condensation of analytes between the GC and MS. |
Data Analysis and Quantification
Accurate quantification relies on the correct identification of peaks and the proper use of the internal standard.
-
Peak Identification: this compound is identified by its characteristic retention time and its mass spectrum. The EI mass spectrum should exhibit a clear molecular ion (M⁺) at m/z 256 and characteristic fragment ions.
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of authentic this compound and a fixed concentration of the internal standard (methyl heptadecanoate). Run these standards under the same GC-MS conditions as the samples.
-
Quantification: a. Integrate the peak areas for both this compound (Analyte) and methyl heptadecanoate (Internal Standard) in both the standards and the samples. b. For the calibration standards, plot the ratio of (Analyte Peak Area / IS Peak Area) against the known concentration of the analyte to generate a linear regression curve. c. For the unknown samples, calculate the ratio of (Analyte Peak Area / IS Peak Area). d. Use the linear regression equation from the calibration curve to determine the concentration of this compound in the injected sample. e. Back-calculate the total amount of the fatty acid in the original bacterial pellet, normalizing to the initial dry cell weight (e.g., in µg per mg of dry cells).
Representative Quantitative Data
The following table illustrates hypothetical data obtained from a GC-MS analysis.
| Compound | Retention Time (min) | Key Mass Fragments (m/z) | Peak Area | Calculated Amount (µg/mg) |
| This compound | 14.85 | 74, 87, 101, 143, 256 (M⁺) | 450,000 | 12.5 |
| Methyl heptadecanoate (IS) | 16.22 | 74, 87, 270 (M⁺) | 900,000 | N/A (50 µg added) |
References
-
Kaneda, T. (1991). Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance. Microbiological Reviews, 55(2), 288–302. Retrieved from [Link]
-
Politz, M., Lennen, R., & Pfleger, B. (2014). Quantification of Bacterial Fatty Acids by Extraction and Methylation. Journal of Visualized Experiments, (85), 51241. Retrieved from [Link]
-
Sasser, M. (2006). Bacterial Identification by Gas Chromatographic Analysis of Fatty Acid Methyl Esters (GC-FAME). MIDI, Inc. Retrieved from [Link]
-
Gao, X., et al. (2020). Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples. Journal of Pharmaceutical and Biomedical Analysis, 179, 112984. Retrieved from [Link]
- Kaneda, T. (1963). Biosythesis of branched chain fatty acids. I. Isolation and identification of fatty acids from Bacillus subtilis (ATCC 7059). The Journal of Biological Chemistry, 238, 1222-1228. (General reference for BCFA in bacteria).
-
Upadhyay, R. K. (2015). What is the best method for fatty acid derivatization into FAMES for GC-MS analysis? ResearchGate. Retrieved from [Link]
-
Mandl, M., et al. (2020). Simple Derivatization–Gas Chromatography–Mass Spectrometry for Fatty Acids Profiling in Soil Dissolved Organic Matter. Molecules, 25(22), 5344. Retrieved from [Link]
-
Kaneda, T. (1991). Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance. Microbiological Reviews, 55(2), 288-302. Retrieved from [Link]
- Rodriguez-Ruiz, J. A., et al. (1998). Fast Extraction and Methylation of Fatty Acids. Biotechnology Techniques, 12(9), 689–691. (Adapted protocol available via various university core facilities).
-
Agilent Technologies. (n.d.). Analysis of Bacterial Fatty Acids by Flow Modulated Comprehensive Two Dimensional Gas Chromatography with Parallel Flame Ionization Detector / Mass Spectrometry. Agilent. Retrieved from [Link]
-
Gago, G., et al. (2011). Fatty acid biosynthesis in actinomycetes. FEMS Microbiology Reviews, 35(3), 475-497. Retrieved from [Link]
-
Wikipedia. (n.d.). Fatty acid synthesis. Retrieved from [Link]
-
Michigan State University Mass Spectrometry and Metabolomics Core. (2019). FAME analysis protocol. Retrieved from [Link]
-
Doma, A. O., et al. (2022). The Role of Methyl-(Z)-11-tetradecenoate Acid from the Bacterial Membrane Lipid Composition in Escherichia coli Antibiotic Resistance. BioMed Research International, 2022, 9923083. Retrieved from [Link]
-
Choi, K. J., et al. (1999). Extraction of Lipid-Grown Bacterial Cells by Supercritical Fluid and Organic Solvent to Obtain Pure Medium Chain-Length Polyhydroxyalkanoates. Journal of the American Oil Chemists' Society, 76(11), 1371-1375. Retrieved from [Link]
-
Nickels, J. D., et al. (2017). Bacillus subtilis Lipid Extract, A Branched-Chain Fatty Acid Model Membrane. The Journal of Physical Chemistry Letters, 8(18), 4525–4529. Retrieved from [Link]
-
Nickels, J. D., et al. (2017). Bacillus subtilis Lipid Extract, A Branched-Chain Fatty Acid Model Membrane. The Journal of Physical Chemistry Letters, 8(18), 4525–4529. Retrieved from [Link]
- White, D. C., et al. (1979). Characterization of Benthic Microbial Community Structure by High-Resolution Gas Chromatography of Fatty Acid Methyl Esters. Applied and Environmental Microbiology, 38(4), 630-637.
-
Doma, A. O., et al. (2022). The Role of Methyl-(Z)-11-tetradecenoate Acid from the Bacterial Membrane Lipid Composition in Escherichia coli Antibiotic Resistance. BioMed Research International, 2022, 9923083. Retrieved from [Link]
-
Desbois, A. P., & Smith, V. J. (2010). Antibacterial free fatty acids: activities, mechanisms of action and biotechnological potential. Applied Microbiology and Biotechnology, 85(6), 1629–1642. Retrieved from [Link]
-
Nickels, J. D., et al. (2017). The Bacillus Subtilis Lipid Extract, A Branched-Chain Fatty Acid Model Membrane. ResearchGate. Retrieved from [Link]
-
Nickels, J. D., et al. (2017). Bacillus subtilis Lipid Extract, A Branched-Chain Fatty Acid Model Membrane. The Journal of Physical Chemistry Letters, 8(18), 4525-4529. Retrieved from [Link]
-
Doma, A. O., et al. (2022). The Role of Methyl-(Z)-11-tetradecenoate Acid from the Bacterial Membrane Lipid Composition in Escherichia coli Antibiotic Resistance. ResearchGate. Retrieved from [Link]
-
Politz, M., Lennen, R., & Pfleger, B. (2014). Quantification of Bacterial Fatty Acids by Extraction and Methylation. ResearchGate. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Bacterial fatty acid methyl esters Analysis of bacterial fatty acids in human feces. Agilent. Retrieved from [Link]
-
El-hassan, S. M., et al. (2019). Chemical Constituents of the Goat Margarine and Antibacterial Activity against Bacterial Pathogens in Sudan. Journal of Pure and Applied Microbiology, 13(1), 339-347. Retrieved from [Link]
-
Juárez-Rodríguez, M. M., et al. (2021). Tetradecanoic Acids With Anti-Virulence Properties Increase the Pathogenicity of Pseudomonas aeruginosa in a Murine Cutaneous Infection Model. Frontiers in Cellular and Infection Microbiology, 10, 610014. Retrieved from [Link]
-
Meshram, S. U., et al. (2024). Fatty acid profiling of enterococcal isolates by Fames analysis with reference to antibiotic resistance from clinical samples collected in the Chandrapur region. Environment Conservation Journal, 25(1), 1-8. Retrieved from [Link]
Sources
- 1. The Role of Methyl-(Z)-11-tetradecenoate Acid from the Bacterial Membrane Lipid Composition in Escherichia coli Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial fatty acids: An update of possible mechanisms of action and implications in the development of the next-generation of antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 8. jfda-online.com [jfda-online.com]
- 9. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. agilent.com [agilent.com]
Troubleshooting & Optimization
Technical Note: Resolving Methyl 5-methyltetradecanoate from Methyl 6-methyltetradecanoate
Doc ID: TN-LIPID-045 | Version: 2.1 | Last Updated: 2026-02-22 Department: Application Support / Lipidomics Division
Executive Summary
The resolution of methyl 5-methyltetradecanoate (5-Me-14:0) and methyl 6-methyltetradecanoate (6-Me-14:0) represents a classic "isobaric nightmare" in lipid analysis. Both analytes share the same molecular weight (MW 256.42), identical functional groups, and nearly indistinguishable boiling points. Standard non-polar capillary GC columns (e.g., DB-1, DB-5) typically fail to resolve these positional isomers, resulting in a single co-eluting peak.
This guide details the High-Polarity Resolution Protocol required to separate these species and the Mass Spectrometric Fragmentation Logic necessary to confirm their identity without ambiguity.
Module 1: Chromatographic Resolution (The "How-To")
The Challenge: On non-polar phases (100% dimethylpolysiloxane), separation is governed primarily by vapor pressure. Since the methyl branch position has a negligible effect on boiling point between C5 and C6, resolution is impossible.
The Solution: You must utilize a highly polar cyanopropyl-siloxane phase .[1] The dipole-dipole interaction between the cyano group of the stationary phase and the induced dipole of the methyl branch creates a retention differential based on the branch's distance from the ester group.
Recommended Protocol: GC-FID/MS Setup [2]
| Parameter | Specification | Rationale |
| Column | 100 m × 0.25 mm × 0.20 µm CP-Sil 88 (or SP-2560) | A 100m column provides the theoretical plate count (~300,000) necessary to resolve isomers with |
| Carrier Gas | Hydrogen (preferred) or Helium | Hydrogen allows for faster linear velocities without losing efficiency (Van Deemter optimality), crucial for 100m runs. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Maintains separation efficiency during temperature ramping. |
| Injection | Split (1:50 or 1:100) | Sharpens peaks; critical for resolving shoulder peaks. |
| Oven Program | 140°C (hold 5 min) | Slow ramp rate maximizes the interaction time with the stationary phase during the critical elution window. |
Elution Logic (The "Golden Rule")
On highly polar cyanopropyl columns, monomethyl-branched FAMEs elute in order of increasing distance of the branch from the carboxyl group .
-
Methyl 5-methyltetradecanoate: Elutes FIRST .
-
This compound: Elutes SECOND .
Note: The separation factor (
) is often small. Expect the 5-Me isomer to appear as a distinct peak or a "saddle" preceding the 6-Me isomer depending on concentration ratios.
Module 2: Mass Spectrometric Identification (The "Confirmation")
The Challenge: The Electron Ionization (EI) spectra of these isomers are 95% identical. Both show a molecular ion at
The Solution: You must look for the hydrocarbon cleavage ions generated at the branch point. The methyl branch stabilizes the carbocation at the branching carbon, leading to enhanced fragmentation at specific mass-to-charge (
Diagnostic Ion Table
| Isomer | Branch Position | Key Cleavage Mechanism | Diagnostic Ion ( |
| 5-Methyl | C5 | Cleavage between C5 and C6 (distal) | 129 |
| 6-Methyl | C6 | Cleavage between C6 and C7 (distal) | 143 |
Interpretation Guide:
-
5-Me-14:0: Look for a relative enhancement of
129 compared to the 6-Me spectrum. -
6-Me-14:0: Look for a relative enhancement of
143 compared to the 5-Me spectrum.
Critical Warning: These ions are not base peaks. They are often low intensity (5-20% relative abundance). You must use Background Subtraction in your MS software to isolate these signals from column bleed.
Module 3: Visualization of Logic
The following diagram illustrates the decision-making workflow for resolving these isomers.
Caption: Workflow for chromatographic separation and mass spectrometric confirmation of 5-Me vs 6-Me FAMEs.
Troubleshooting & FAQs
Q1: I am using a 30m DB-WAX column, but I still see only one peak. Why? A: While DB-WAX (PEG) is polar, it often lacks the specific shape-selectivity of the cyanopropyl phases (CP-Sil 88) for positional branched isomers. Furthermore, 30m is likely too short. You need the plate count of a 60m or 100m column to resolve isomers with such similar Equivalent Chain Lengths (ECL).
Q2: Can I use Equivalent Chain Length (ECL) values to identify them without MS? A: Yes, if you have high-precision retention time data.
-
Calculation: Run a standard mix of straight-chain FAMEs (C14:0, C15:0, C16:0).
-
Formula:
-
Reference Values (CP-Sil 88):
-
5-Me-14:0
ECL 14.45 -
6-Me-14:0
ECL 14.52
-
-
Note: These values are approximate and shift with oven temperature. The relative order (5-Me < 6-Me) remains constant.
Q3: The m/z 129 and 143 ions are very weak. How do I improve sensitivity? A:
-
SIM Mode: Switch your MS from Full Scan to Selected Ion Monitoring (SIM) . Target
74, 87, 129, 143, and 256. This increases sensitivity by 10-100x. -
Concentration: Ensure you are not overloading the column (which causes peak fronting/tailing that obscures resolution), but inject enough mass to detect the 5-10% abundance fragment ions.
Q4: Does the "McLafferty Rearrangement" (
References
-
Christie, W. W. (n.d.). Mass Spectrometry of Methyl Esters of Branched-Chain Fatty Acids. LipidWeb. Retrieved February 22, 2026, from [Link]
- Authority on lipid mass spectrometry and fragment
- Aitzetmüller, K. (1998). Capillary GLC of Fatty Acid Methyl Esters. In Lipid Analysis in Oils and Fats. Establishes the elution order of positional isomers on polar phases.
-
Agilent Technologies. (2023). Improving the Analysis of 37 Fatty Acid Methyl Esters. Application Note. Retrieved from [Link]
- Provides comparative data on CP-Sil 88 vs. DB-FastFAME columns.
- Ran-Ressler, R. R., et al. (2012). Branched Chain Fatty Acids in Food: Analysis and Biological Implications. Progress in Lipid Research. Discusses the biological relevance and separation challenges of these specific isomers.
Sources
Troubleshooting low yield in methyl 6-methyltetradecanoate synthesis
Ticket ID: #FAME-6MT-OPT Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Low Yield & Purity in Mid-Chain Branched FAME Synthesis
Executive Summary
The synthesis of methyl 6-methyltetradecanoate (a mid-chain branched fatty acid methyl ester) presents unique challenges compared to linear analogs. Unlike terminal functionalization, establishing a methyl branch at the C6 position requires precise carbon-carbon bond formation that often suffers from steric hindrance, racemization, or volatility-induced losses.
This guide addresses the three most common "yield killers" reported by our user base:
-
The "Invisible" Loss: Product evaporation during work-up.
-
Coupling Stagnation: Failure of the C6-branch installation.
-
Purification Drag: Inability to separate the branched product from linear impurities.
Module 1: The "Invisible" Loss (Volatility Management)
User Question: "My reaction seems to work by TLC, but after rotary evaporation, my mass balance is off by 40%. Where is my product going?"
Technical Diagnosis:
this compound (
Troubleshooting Protocol:
| Parameter | Standard Practice (High Risk) | Optimized Protocol (Low Risk) |
| Vacuum Pressure | < 10 mbar (Full pump) | > 100 mbar (Controlled) |
| Bath Temp | 40°C+ | < 30°C |
| Solvent Choice | Diethyl Ether / DCM | Pentane or Hexane (Lower BP allows gentler removal) |
| Drying Step | High-vac overnight | Stream of Argon/Nitrogen only for final traces |
The "Trap-Check" Test: Before assuming reaction failure, wash the solvent trap of your rotary evaporator with hexane and run a GC-MS. If you find your product there, your vacuum was too aggressive.
Module 2: The Critical Coupling (Establishing the C6 Center)
User Question: "I am trying to install the methyl group at C6 using a coupling reagent, but the conversion is stalling at 50%. Increasing heat just causes decomposition."
Technical Diagnosis:
The C6 position is chemically sensitive. If you are building this via Organocuprate Conjugate Addition (to an
Scenario A: The Organocuprate Route (Gilman Reagent)
Mechanism: Addition of
Scenario B: The "Classic" Alkylcadmium Route Reference: As detailed in labeled fatty acid synthesis, coupling an alkylcadmium reagent with a half-acid chloride is a proven, albeit older, method for C6 insertion [1].
Corrective Action (The "Low-Temp" Protocol):
-
Reagent Quality: Titrate your organolithium/Grignard precursor immediately before forming the cuprate. Commercial titers degrade.
-
Additives: For conjugate addition, add TMSCl (Trimethylsilyl chloride) .
-
Why? TMSCl traps the intermediate enolate, accelerating the reaction and preventing equilibrium reversal.
-
Ratio: Use 2.0 equiv TMSCl relative to the substrate.
-
-
Temperature Control:
-
Form reagent at -78°C.
-
Add substrate at -78°C.
-
Crucial: Warm to -20°C very slowly (over 2 hours). Most coupling occurs in this window.
-
Module 3: Purification Strategy (Separating Isomers)
User Question: "I have a 70% yield, but I can't separate the 6-methyl product from the straight-chain tetradecanoate impurity."
Technical Diagnosis:
Straight-chain (linear) and mid-chain branched isomers have nearly identical Retention Factors (
The "Molecular Sieve" Trick: Linear alkanes/esters can enter the pores of 5Å Molecular Sieves , while branched isomers (like 6-methyl) cannot [2].
Purification Protocol:
-
Dissolve crude mixture in dry isooctane or hexane.
-
Add activated 5Å Molecular Sieves (100 mg per mg of sample).
-
Reflux gently or stir at room temperature overnight.
-
-
Filtrate: Contains your Branched (6-methyl) product.
-
Sieves: Contain the linear impurities.
-
-
Result: This often boosts purity from ~85% to >98% without column chromatography losses.
Visual Troubleshooting Guides
Figure 1: Diagnostic Flowchart for Low Yield
Caption: Decision tree for isolating the root cause of yield loss in branched fatty acid synthesis.
Figure 2: C6-Coupling Reaction Pathway (Organocuprate)
Caption: Mechanistic pathway highlighting the critical role of TMS-trapping and temperature control in preventing side reactions.
Experimental Protocol: Optimized Synthesis Step
Context: This protocol focuses on the final methylation or chain extension step, assuming a precursor acid or halide is available.
Reagents:
-
Precursor: 6-methyltetradecanoic acid (or similar intermediate).
-
Reagent: Trimethylsilyldiazomethane (
) (Safer alternative to Diazomethane). -
Solvent: Methanol / Benzene (or Toluene) (1:4).
Procedure:
-
Dissolve 100 mg of the branched acid in 4 mL of Toluene:MeOH (4:1).
-
Cool to 0°C.
-
Add
(2.0 M in hexanes) dropwise until a persistent yellow color remains.-
Note: Gas evolution (
) will be observed.
-
-
Stir for 20 minutes at 0°C.
-
Quench: Add 2 drops of Glacial Acetic Acid (destroys excess reagent; solution turns colorless).
-
Concentration: Concentrate under a gentle stream of Nitrogen (Do NOT rotovap to dryness under high vacuum).
-
Yield Check: This method typically provides quantitative conversion (>95%) with minimal side products, avoiding aqueous workup losses.
References
-
Sparrow, J. T., Patel, K. M., & Morrisett, J. D. (1978). Synthesis of carbon-13-labeled tetradecanoic acids. Journal of Lipid Research, 19, 945–949. Link (Describes coupling alkylcadmium for C6-labeling).
-
Marukawa, K., Takikawa, H., & Mori, K. (2001).[2] Synthesis of the enantiomers of some methyl-branched cuticular hydrocarbons of the ant, Diacamma sp. Bioscience, Biotechnology, and Biochemistry, 65(2), 305–314.[2] Link (Demonstrates molecular sieve separation of branched/linear alkanes).
-
MilliporeSigma. 12-Methyltetradecanoic acid Product Information. (General reference for anteiso-fatty acid handling, applicable to mid-chain). Link
Sources
Overcoming co-elution of branched fatty acid methyl esters in GC-MS
Topic: Overcoming Co-elution of Branched Fatty Acid Methyl Esters (FAMEs) in GC-MS
Welcome to the Advanced Applications Support Center. Your Guide: Dr. Aris Thorne, Senior Application Scientist Status: Active | Ticket: #FAME-ISO-882
You are likely here because your chromatogram shows a single, broad peak where you expect distinct iso- and anteiso- isomers, or your mass spectra are ambiguous. Branched-chain fatty acids (BCFAs) are critical biomarkers in bacterial analysis and metabolic disease research, but their methyl esters (FAMEs) possess boiling points and polarities nearly identical to their straight-chain counterparts.
This guide moves beyond basic troubleshooting. We will dismantle the co-elution problem using a tiered approach: Chromatographic Selectivity , Mass Spectral Deconvolution , and Chemical Derivatization .
Module 1: Chromatographic Optimization (The Hardware Fix)
User Question: "I am using a standard 5% phenyl column (e.g., HP-5ms). My C15:0 iso, anteiso, and normal peaks are merging. Can I fix this with temperature programming?"
Technical Response: On a non-polar 5% phenyl column, separation is driven almost entirely by boiling point. Since the boiling point differences between iso-C15:0 and n-C15:0 are negligible, temperature programming alone rarely solves this. You must change the selectivity mechanism to interact with the spatial arrangement of the methyl branch.
Protocol: Selecting the Correct Stationary Phase
If you are serious about BCFAs, you must move to high-polarity phases.
| Column Class | Phase Chemistry | Application Suitability | Recommendation |
| Non-Polar | 5% Phenyl / 95% Dimethylpolysiloxane | Poor. Co-elutes critical isomers. Good only for general screening. | Avoid for BCFAs. |
| High Polarity | Biscyanopropyl polysiloxane (e.g., Rt-2560, SP-2560) | Good. Strong dipole interactions separate cis/trans isomers and some branches. | Standard for detailed FAME profiling.[1] |
| Ionic Liquid (IL) | 1,12-Di(tripropylphosphonium)dodecane bis(trifluoromethylsulfonyl)imide (e.g., SLB-IL111) | Excellent. Unique "dual-nature" selectivity separates based on electron density and shape. | Gold Standard for difficult isomer pairs. |
Workflow: Optimization Decision Tree
Use this logic flow to determine your next step before altering sample chemistry.
Figure 1: Decision matrix for chromatographic intervention in FAME analysis.
Module 2: Mass Spectrometry Strategies (The Detection Fix)
User Question: "I cannot change my column right now. How can I distinguish iso- from anteiso-FAMEs using my single-quad MS?"
Technical Response:
Standard Electron Ionization (EI) at 70eV is harsh. It shatters the molecule, often leaving the molecular ion (
The Diagnostic Ion "Cheat Sheet"
Configure your SIM method to track these specific fragments.
| Structure | Key Fragmentation Mechanism | Diagnostic Ion (m/z) |
| Normal FAME | McLafferty Rearrangement | 74 (Base Peak), 87 |
| Iso-FAME | Loss of terminal isopropyl group | |
| Anteiso-FAME | Loss of ethyl |
Critical Insight: The intensity of the
Protocol:
-
Run Full Scan first to establish retention windows.
-
Create SIM Groups for each window.
-
Example (C15 FAMEs, MW=256): Monitor m/z 74, 87 (general), 213 (M-43), and 199 (M-57).
-
-
Calculate Ratios: If peaks overlap, plot the ratio of 213/199. A spike in this ratio indicates the elution of the iso isomer.
Module 3: Derivatization Alternatives (The Chemical Fix)
User Question: "My FAME spectra are still too similar. Is there a better derivative for structural elucidation?"
Technical Response: Yes. If you are doing de novo identification (finding new structures) rather than routine quantification, FAMEs are suboptimal . The carboxyl group is too far from the alkyl end to influence fragmentation of the branch.
The Solution: Convert fatty acids to 3-Pyridylcarbinol (Picolinyl) Esters . The nitrogen atom in the pyridine ring stabilizes the charge, allowing radical-induced cleavage at every single carbon-carbon bond along the chain. This reveals the exact position of methyl branches or double bonds.
Protocol: Rapid Preparation of Picolinyl Esters
Adapted from Christie & Han (Lipid Library) and Destaillats et al.
Reagents:
-
3-Hydroxymethylpyridine (3-pyridylcarbinol)
-
Potassium tert-butoxide (1.0 M in THF)[2]
-
Dry Hexane
Step-by-Step Workflow:
-
Evaporate your lipid sample (up to 10 mg) to dryness in a glass vial under Nitrogen.
-
Add 200 µL of 3-hydroxymethylpyridine.
-
Add 100 µL of Potassium tert-butoxide solution.
-
Incubate:
-
Free Fatty Acids/FAMEs: 45°C for 20 minutes.
-
Intact Lipids:[2] 45°C for 45 minutes.
-
-
Cool and add 2 mL hexane and 1 mL water.
-
Vortex and centrifuge. The hexane (upper) layer contains your picolinyl esters.
-
Analyze via GC-MS (Note: Picolinyl esters elute at ~50°C higher temperatures than FAMEs; adjust oven program accordingly).
Figure 2: Workflow for converting lipids to Picolinyl esters for structural elucidation.
References
-
Sigma-Aldrich (Supelco). Applications for Supelco Ionic Liquid GC Columns (SLB-IL111).[1] Accessed via Sigma-Aldrich Technical Library.
-
Restek Corporation. Column Selection for the Analysis of Fatty Acid Methyl Esters (FAMEs). Restek Application Notes.[3]
-
Christie, W.W. Mass Spectrometry of Fatty Acid Derivatives: Picolinyl Esters. AOCS Lipid Library.
-
Destaillats, F. & Angers, P. One-step methodology for the synthesis of FA picolinyl esters from intact lipids. Journal of the American Oil Chemists' Society, 79, 253–256 (2002).[2]
-
Ran-Ressler, R.R., et al. Branched Chain Fatty Acids in Biological Systems. Analytical Chemistry (NIH/PubMed).
Sources
Technical Support Center: Purification of Methyl 6-methyltetradecanoate using HPLC
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the purification of methyl 6-methyltetradecanoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with branched-chain fatty acid methyl esters (FAMEs). Here, we address common challenges and frequently asked questions in a direct, problem-solution format, grounding our advice in established chromatographic principles to ensure the integrity and reproducibility of your work.
Section 1: Method Development & Optimization FAQs
This section provides answers to foundational questions you may have when establishing a purification workflow for this compound.
Q1: What is the best chromatographic mode and column for purifying this compound?
Answer: Due to the highly hydrophobic (non-polar) nature of this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most suitable mode.[1] In this mode, the stationary phase is non-polar, and the mobile phase is polar.
-
Initial Column Choice: A C18 (octadecylsilyl) column is the standard and recommended starting point for separating fatty acid methyl esters.[2][3] These columns provide strong hydrophobic retention for non-polar analytes.
-
For Enhanced Selectivity: If you experience difficulty separating the target from structurally similar isomers or impurities, consider a stationary phase with different selectivity. A C8 column is less retentive, which can be useful if your compound elutes too late on a C18. Phenyl-based columns can offer alternative selectivity for compounds with any degree of unsaturation due to π-π interactions. For separating geometric (cis/trans) isomers, which can be analogous to resolving branched isomers from linear ones, columns with high shape selectivity, such as those with cholesteryl-bonded phases, can be highly effective.[2]
Q2: How do I select an appropriate mobile phase and detection method?
Answer: The choice of mobile phase and detector is critical for achieving good separation and sensitivity.
Mobile Phase:
-
Solvents: A mixture of acetonitrile and water is a common and effective mobile phase for the separation of FAMEs.[3] Methanol can be used as an alternative to acetonitrile; it is a weaker solvent and will generally result in longer retention times.[4]
-
Gradient vs. Isocratic: For purification, a gradient elution is highly recommended.[5] You would start with a higher percentage of water to ensure the compound retains at the head of the column, then gradually increase the acetonitrile concentration to elute the compound and any impurities based on their hydrophobicity. This sharpens peaks and improves resolution compared to an isocratic (constant composition) method.
Detection Method: this compound lacks a strong UV-absorbing chromophore, making standard UV detection challenging.
-
Low Wavelength UV: Detection is possible at very low wavelengths (e.g., 200-210 nm), but this often results in a noisy baseline and is susceptible to interference from solvents and additives.[6][7]
-
Recommended Detectors: For better sensitivity and a more stable baseline, universal detectors are preferred:
-
Evaporative Light-Scattering Detector (ELSD): Excellent for non-volatile analytes like FAMEs.
-
Charged Aerosol Detector (CAD): Offers near-uniform response for non-volatile compounds.
-
Refractive Index (RI) Detector: Can be used but is incompatible with gradient elution and is highly sensitive to temperature fluctuations.
-
Mass Spectrometry (MS): Provides the highest sensitivity and specificity, confirming the mass of the purified compound.[8]
-
Section 2: Troubleshooting Common Purification Issues
This section addresses specific problems you may encounter during your experiments, providing causal explanations and actionable solutions.
Peak Shape Problems
Q: My peak is tailing significantly. What is causing this and how can I fix it?
Answer: Peak tailing is often caused by unwanted secondary interactions between your analyte and the stationary phase, or by issues with the HPLC system itself.
-
Cause 1: Silanol Interactions: The silica backbone of most reversed-phase columns has residual acidic silanol groups (-Si-OH). The ester carbonyl group of your analyte can have a weak interaction with these sites, causing a portion of the molecules to lag behind, resulting in a tailing peak.[1][9]
-
Solution: While less common for neutral esters than for basic compounds, adding a small amount of an acidic modifier like 0.05-0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase can suppress silanol activity. However, be aware that TFA can be difficult to remove from the final product. Using a modern, high-purity, end-capped column will also minimize the number of available silanol groups.
-
-
Cause 2: Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak tailing.
-
Solution: Reduce the injection volume or the concentration of your sample. Perform a loading study to determine the maximum sample mass your column can handle while maintaining good peak shape.
-
-
Cause 3: Clogged Frit or Column Void: A partially blocked inlet frit or a void (a settled area of packing material) at the top of the column can distort the flow path.[10]
Q: My peak is fronting. What does this indicate?
Answer: Peak fronting is less common than tailing and typically points to two main issues:
-
Cause 1: High Sample Concentration/Overload: Similar to tailing, severe mass overload can also manifest as fronting.
-
Solution: Dilute your sample or inject a smaller volume.
-
-
Cause 2: Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is much stronger (i.e., less polar in RP-HPLC) than your mobile phase, the analyte molecules will not bind to the stationary phase properly upon injection and will travel down the column too quickly in a distorted band.[12]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase of your gradient.[12] If solubility is an issue, use the weakest possible solvent that can fully dissolve your sample.
-
Q: I am observing split or doubled peaks for my single compound. What is the problem?
Answer: Split peaks suggest that the sample band is being disrupted as it enters or travels through the column.
-
Cause 1: Disruption at the Column Inlet: This is the most common cause. A partially clogged inlet frit or a void in the packing bed can create two different flow paths for the sample, resulting in a split peak.[12]
-
Solution: Use an in-line filter to protect the column frit. If a void has formed, which can happen if the column is dropped or subjected to extreme pressure shocks, it usually cannot be repaired and the column must be replaced.[11]
-
-
Cause 2: Sample Solvent Effect: Injecting a large volume of a sample solvent that is incompatible with the mobile phase can cause the sample to precipitate at the column inlet, leading to peak distortion and splitting.
-
Solution: Match the sample solvent to the mobile phase as closely as possible.
-
Retention and Resolution Issues
Q: My retention time is unstable and drifts between runs. How can I get reproducible results?
Answer: Drifting retention times compromise the reliability of your purification. The most common causes are related to the mobile phase or temperature.
-
Cause 1: Insufficient Column Equilibration: The column must be fully equilibrated with the initial mobile phase conditions before each injection. If not, the state of the stationary phase will vary, causing retention to shift.
-
Solution: Ensure your equilibration step is long enough. A good rule of thumb is to flush the column with at least 10-20 column volumes of the starting mobile phase before injecting.
-
-
Cause 2: Mobile Phase Composition: Inaccurate mixing of mobile phase solvents by the pump or evaporation of the more volatile solvent (e.g., acetonitrile) from the reservoir can change the mobile phase strength over time.[13]
-
Solution: Ensure mobile phase reservoirs are capped to prevent evaporation. Prepare fresh mobile phase daily and degas it properly. If you suspect the pump's proportioning valve, you can diagnose this by premixing the mobile phase manually.[13]
-
-
Cause 3: Temperature Fluctuations: Retention in HPLC is sensitive to temperature. A change of just 1°C can alter retention times by 1-2%.[13]
-
Solution: Use a column oven to maintain a constant, stable temperature for the column. This is crucial for reproducible results.
-
Q: I am not getting enough separation between my target compound and an impurity. What can I do to improve resolution?
Answer: Improving resolution involves manipulating the selectivity, efficiency, or retention of your method.
-
Solution 1: Optimize the Gradient: A shallower gradient (i.e., increasing the organic solvent percentage more slowly) will give more time for compounds to interact with the stationary phase, often improving the separation of closely eluting peaks.[5]
-
Solution 2: Change the Organic Solvent: Switching from acetonitrile to methanol (or vice versa) changes the mobile phase selectivity and can alter the elution order or spacing of peaks.
-
Solution 3: Change the Stationary Phase: If optimizing the mobile phase is not enough, the next step is to try a column with a different stationary phase (e.g., switching from a C18 to a Phenyl or Cyano column) to exploit different retention mechanisms.[14]
-
Solution 4: Adjust the Temperature: Increasing the column temperature will decrease solvent viscosity (lowering backpressure) and typically shorten retention times. It can also subtly change the selectivity of the separation.
System and Hardware Issues
Q: My system backpressure is suddenly very high. What should I check?
Answer: High backpressure is a warning that there is a blockage in the system.
-
Troubleshooting Workflow: Systematically isolate the source of the blockage.
-
Start by removing the column and replacing it with a union. Run the pump. If the pressure is normal, the blockage is in the column. If the pressure is still high, the blockage is upstream (e.g., injector, tubing).[10]
-
If the column is the source, reconnect it and remove any guard column. If the pressure drops, the guard column is clogged and needs replacement.
-
If the analytical column itself is clogged, first try flushing it in the reverse direction (disconnected from the detector).[15] If this fails, the inlet frit may be permanently blocked and require replacement, or the column itself is contaminated.
-
Q: My detector baseline is noisy or drifting. What are the common causes?
Answer: A poor baseline can make it difficult to accurately detect and integrate peaks.
-
Cause 1: Air Bubbles: Air bubbles in the pump or detector cell are a common source of baseline noise.
-
Solution: Degas your mobile phases thoroughly using sonication, vacuum filtration, or an in-line degasser. Purge the pump to remove any trapped air.[15]
-
-
Cause 2: Contaminated Mobile Phase: Impurities in your solvents or water can create a noisy or drifting baseline, especially during a gradient.[12]
-
Solution: Use only high-purity, HPLC-grade solvents and freshly prepared buffers.[16] Filter all mobile phases.
-
-
Cause 3: Column Bleed: At the end of a column's life, the bonded stationary phase can begin to "bleed" off, causing a rising baseline, particularly during a gradient.
-
Solution: If you suspect column bleed, replace the column.
-
Section 3: Advanced Topics
Q: this compound is chiral. How can I separate its enantiomers?
Answer: Separating enantiomers requires creating a chiral environment. This is achieved using Chiral HPLC .
-
Approach 1: Chiral Stationary Phases (CSPs): This is the most common and direct method.[17][18] You would use a column where the stationary phase itself is a chiral selector. Polysaccharide-based CSPs (e.g., those coated with derivatives of cellulose or amylose) are extremely versatile and a good starting point for screening.[19][20] The separation occurs because the two enantiomers form transient diastereomeric complexes with the CSP that have different stabilities.
-
Approach 2: Chiral Mobile Phase Additives (CMPAs): A chiral selector is added to the mobile phase, which then forms diastereomeric complexes with the enantiomers in solution. These complexes are then separated on a standard achiral column (like a C18). This method is less common today due to potential contamination of the HPLC system.
-
Approach 3: Chiral Derivatization: The enantiomeric mixture is reacted with an enantiomerically pure chiral derivatizing agent to form two diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column.[18] This is an indirect method that requires an additional reaction step and confirmation that the reaction went to completion without racemization.
For initial screening of chiral separation conditions, a system that can automatically switch between different chiral columns and mobile phases is highly efficient.[21]
Section 4: Standard Operating Protocols
Protocol 1: Generic Reversed-Phase HPLC Method for Purification
This protocol provides a robust starting point for developing a purification method for this compound.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 5 µm particle size, 150 x 4.6 mm | Standard for hydrophobic molecules. 5 µm is a good balance of efficiency and backpressure. |
| Mobile Phase A | HPLC-grade Water | The weak, polar solvent. |
| Mobile Phase B | HPLC-grade Acetonitrile | The strong, organic solvent. |
| Gradient | 50% B to 100% B over 20 minutes | A broad starting gradient to scout for the elution time of the target and impurities. |
| Hold | Hold at 100% B for 5 minutes | To elute any strongly retained compounds. |
| Re-equilibration | Return to 50% B and hold for 10 minutes | To ensure the column is ready for the next injection. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Using a column oven ensures reproducibility. |
| Injection Vol. | 10-20 µL | A typical analytical injection volume. Adjust based on sample concentration. |
| Detector | ELSD, CAD, or MS | Universal detection is preferred over UV for FAMEs. |
Protocol 2: Reversed-Phase Column Cleaning and Regeneration
If your column shows high backpressure or poor peak shape due to contamination, this cleaning protocol can restore performance.[9][10]
Procedure: Disconnect the column from the detector before starting. Flush the column with at least 20 column volumes of each solvent in the sequence below. For a 150 x 4.6 mm column, this is approximately 35-40 mL of each solvent.
-
Mobile Phase (without buffer): Flush with your mobile phase composition but without any salts or additives to remove residual buffer.
-
100% Water (HPLC-grade): To remove any remaining salts.
-
100% Isopropanol: This is a key intermediate solvent that is miscible with both aqueous and non-polar organic solvents.
-
100% Hexane: To remove very strongly bound, non-polar contaminants.
-
100% Isopropanol: To flush out the hexane before returning to aqueous conditions.
-
100% Water (HPLC-grade): To re-wet the stationary phase.
-
Storage Solvent: Store the column in a mixture like Acetonitrile/Water (e.g., 80:20) or as recommended by the manufacturer.
Section 5: Visualization of Workflows
The following diagrams illustrate logical workflows for common tasks in HPLC purification.
Caption: A decision tree for troubleshooting peak tailing issues.
References
- Agilent Technologies. (2005, August 30). Column Selection for the Analysis of Fatty Acid Methyl Esters Application.
- Carvalho, M. R., et al. (2012, March 20). Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. Journal of the Brazilian Chemical Society.
- Chemass. The Cleaning and Regeneration of Reversed-Phase HPLC Columns.
- INIS-IAEA. (2012, April 15). Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID.
- SciELO. (2012, March 20). Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID.
- AOCS. (2019, July 23). Fatty Acid Analysis by HPLC.
- Nacalai Tesque. Fatty Acid Analysis by HPLC.
- Phenomenex. Troubleshooting for HPLC: Recognizing and Anticipating Challenges during Reversed Phase HPLC.
- Welch Materials. (2025, July 15). Preventing Hydrophobic Collapse: Demystifying AQ Columns.
- Cyberlipid. HPLC analysis.
- Sigma-Aldrich. Troubleshooting Reversed Phase Chromatography.
- Restek. HPLC Column Selection Guide.
- Phenomenex. Choosing the Right HPLC Column: A Complete Guide.
- Rhenium Group. Review on Common Observed HPLC Troubleshooting Problems.
- Buchi. (2022, November 23). How to optimize your mobile phase to improve selectivity and resolution in chromatography.
- Phenomenex. HPLC Troubleshooting Guide.
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
- Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize.
- Chromedia. HPLC Troubleshooting Guide.
- Sigma-Aldrich. HPLC Troubleshooting Guide. Bulletin 826E.
- PubMed. Separation and quantitation of free fatty acids and fatty acid methyl esters by reverse phase high pressure liquid chromatography.
- Interchim. (2005, August 30). Column Selection for the Analysis of Fatty Acid Methyl Esters.
- Waters. Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles.
- SciSpace. (2012, March 20). Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID.
- FooDB. (2010, April 8). Showing Compound Methyl tetradecanoate (FDB002338).
- Agilent. Tips and Tricks of HPLC System Troubleshooting.
- Cheméo. Chemical Properties of Methyl tetradecanoate (CAS 124-10-7).
- Česká a slovenská farmacie. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases.
- Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Pittcon 2016 1760-16.
- Muby Chemicals. Methyl Myristate or Methyl Tetradecanoate Manufacturers, with SDS.
- MicroCombiChem. Purification, Preparative HPLC-MS.
- Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches.
- Merck Millipore. HPLC Tips & Tricks – Mobile Phase Preparation. Analytix Reporter, Issue 10.
- Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology.
- ResearchGate. (2019, February 3). How will I separate fatty acids and methyl esters of fatty acids?.
- NIST. Methyl tetradecanoate. WebBook.
- National Institute of Standards and Technology. Methyl tetradecanoate. NIST Chemistry WebBook.
- Phenomenex. Chiral HPLC Separations.
- Springer. (2022, July 19). Optimization and automation of rapid and selective analysis of fatty acid methyl esters from aqueous samples by headspace SPME arrow extraction followed by GC–MS/MS analysis.
Sources
- 1. phenomenex.com [phenomenex.com]
- 2. hplc.eu [hplc.eu]
- 3. Separation and quantitation of free fatty acids and fatty acid methyl esters by reverse phase high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 5. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. aocs.org [aocs.org]
- 9. The Cleaning and Regeneration of Reversed-Phase HPLC Columns – Chemass [chemass.si]
- 10. agilent.com [agilent.com]
- 11. realab.ua [realab.ua]
- 12. eclass.uoa.gr [eclass.uoa.gr]
- 13. lcms.cz [lcms.cz]
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- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. csfarmacie.cz [csfarmacie.cz]
- 18. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 19. asianpubs.org [asianpubs.org]
- 20. phx.phenomenex.com [phx.phenomenex.com]
- 21. shimadzu.com [shimadzu.com]
Validation & Comparative
Definitive Validation of Methyl 6-methyltetradecanoate: A Comparative Guide to Authentic Standard Verification
Content Type: Technical Comparison & Validation Guide Target Audience: Lipidomics Researchers, Analytical Chemists, and Drug Development Professionals.
Executive Summary
The identification of mid-chain branched fatty acids (BCFAs) such as methyl 6-methyltetradecanoate presents a unique analytical challenge. Unlike terminal iso- or anteiso- isomers, mid-chain methyl branches offer few diagnostic ions in Electron Ionization (EI) mass spectrometry, often leading to ambiguous library matches.
This guide objectively compares the reliability of three identification methodologies: (1) MS Library Matching , (2) Equivalent Chain Length (ECL) Modeling , and (3) Authentic Standard Co-injection . We demonstrate that while computational methods provide provisional identification, only the application of an authentic standard provides the requisite scientific rigor for peer-reviewed publication and regulatory submission (FDA/EMA).
Part 1: The Analytical Challenge
This compound (
Why Conventional Methods Fail[1]
-
Mass Spectral Homogeneity: Under 70eV EI, the spectra of methyl-branched isomers are dominated by the McLafferty rearrangement ion (
74) and nonspecific hydrocarbon clusters. Diagnostic ions resulting from -cleavage at the branch point (C6) are often low-abundance (<5% relative intensity). -
Retention Index Overlap: On standard non-polar columns (e.g., 5% phenyl), the retention time differences between mid-chain isomers can be as low as 0.02 minutes, falling within the margin of error for retention time locking systems.
Part 2: Comparative Analysis of Identification Methods
The following table summarizes the performance of using an Authentic Standard versus alternative estimation methods.
| Feature | Method A: MS Library Search | Method B: ECL / Kovats Index | Method C: Authentic Standard (The Product) |
| Primary Mechanism | Spectral pattern matching (NIST/Wiley) | Mathematical interpolation of Retention Time | Physical Co-elution & Peak Enhancement |
| Differentiation Power | Low . Cannot reliably distinguish 6-Me from 5-Me or 7-Me isomers. | Medium . Can distinguish iso/anteiso from mid-chain, but struggles with specific mid-chain positions. | High . Definitive confirmation via chromatographic overlap. |
| False Positive Rate | High (>30% for specific isomers) | Moderate (10-15%) | Negligible (<1%) |
| Regulatory Acceptance | Insufficient for novel biomarker validation. | Accepted as "Tentative Identification" (Level 2). | Gold Standard (Level 1 Identification). |
| Cost/Time | Low / Instant | Low / Requires calculation | High / Requires synthesis or purchase |
Analyst Note: Relying solely on Method A or B for this compound typically results in data rejection during peer review in high-impact lipidomics journals.
Part 3: Scientific Integrity & Experimental Protocols
The "Product": Authentic Standard Requirements
To validate this peak, the standard must meet the following criteria:
-
Purity: >98% (GC-FID).
-
Isomeric Purity: Free from 5-methyl or 7-methyl contaminants.
-
Source: Custom synthesis or specialized lipid standards providers (e.g., Larodan, Matreya).
Experimental Workflow: The Co-injection Protocol
This protocol uses a self-validating "Spike Recovery" system to confirm identity.
Reagents:
-
Sample: Biological extract (e.g., vernix caseosa, bacterial lipid extract).
-
Standard: this compound (100 µg/mL in Hexane).
-
Column: High-polarity biscyanopropyl phase (e.g., CP-Sil 88 or SP-2560) is recommended for maximizing isomer separation.
Step-by-Step Methodology:
-
Baseline Acquisition: Inject the biological sample alone. Record the Retention Time (
) and Peak Area ( ) of the candidate peak. -
Standard Acquisition: Inject the authentic standard alone. Record
.-
Validation Check:
must be min.
-
-
Composite Preparation (Spiking):
-
Mix 50 µL of Sample + 10 µL of Standard.
-
Crucial Step: Ensure the added standard mass is approx. 50-100% of the endogenous peak mass to prevent detector saturation.
-
-
Co-injection Analysis: Inject the composite mixture.
-
Peak Symmetry Calculation: Analyze the resulting peak.
-
Calculate the Symmetry Factor (
) at 10% peak height. -
where
is width at 10% height and is the distance from peak front to RT.
-
Interpretation:
-
Valid Match: The peak area increases,
remains constant, and remains between 0.9 and 1.2 (no "shouldering" or splitting). -
Invalid Match: The peak shows a "shoulder," splits into a doublet, or broadens significantly (
).
Part 4: Visualization of Logic & Workflow
Diagram 1: The Validation Decision Tree
This logic flow ensures that resources are not wasted on standards unless provisional data is strong.
Caption: Decision matrix for escalating from provisional MS data to definitive confirmation using authentic standards.
Diagram 2: Co-injection Mechanism
Visualizing the physical chromatography result.
Caption: Chromatographic outcomes of co-injection. Scenario A indicates a validated identification; Scenario B indicates an isomer mismatch.
Part 5: Technical Deep Dive - Why 6-Methyl is Difficult
Mass Spectral Interpretation
While the authentic standard is the final word, understanding the fragmentation is vital for the initial screen.
-
Molecular Ion:
(often weak). -
McLafferty Rearrangement:
74 (Base peak). This confirms it is a methyl ester.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Diagnostic Ions: For a methyl group at C6, cleavage occurs adjacent to the branch.
-
Loss of methoxy-carbonyl fragment.
-
Specific ions at
or are often looked for, but in mid-chain isomers, these are often obscured by the hydrocarbon envelope ( ).
-
-
Reference Data: According to the NIST Mass Spectral Library , the similarity index between 6-methyl and 7-methyl isomers can exceed 950/1000, making MS-only identification statistically invalid [1].
Equivalent Chain Length (ECL)
If you cannot immediately acquire the standard, ECL values provide a stronger filter than MS alone.
-
ECL is calculated relative to straight-chain saturated FAMEs (e.g., C14:0 and C16:0).
-
Formula:
(Simplified isothermal approximation). -
Mid-chain methyl branches typically elute before the straight chain isomer but after the highly branched iso/anteiso isomers on polar columns [2].
References
-
NIST Mass Spectrometry Data Center. (2023). Methyl tetradecanoate Mass Spectrum and Retention Indices. National Institute of Standards and Technology.[1] [Link]
-
Christie, W.W. (2025). Mass Spectrometry of Fatty Acid Derivatives - Branched-Chain Fatty Acids. The LipidWeb. [Link]
-
Ran-Ressler, R.R., et al. (2012). Branched Chain Fatty Acids in the Synthesis of Authentic Standards. Journal of Lipid Research. (Note: Contextual citation for synthesis methodology). [Link]
Sources
Distinguishing methyl 6-methyltetradecanoate from iso- and anteiso-isomers
Topic: Distinguishing Methyl 6-methyltetradecanoate from Iso- and Anteiso-Isomers Content Type: Technical Comparison & Experimental Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Executive Summary
Differentiation of mid-chain branched fatty acids (such as This compound ) from their terminal isomers (iso- and anteiso- ) is a critical analytical challenge in lipidomics and microbial identification. While standard Gas Chromatography-Mass Spectrometry (GC-MS) of Fatty Acid Methyl Esters (FAMEs) can easily identify terminal branching, it often fails to definitively place mid-chain methyl groups due to non-specific fragmentation.
This guide details the limitations of standard FAME analysis for this specific isomer and provides a validated workflow using Picolinyl Ester derivatization as the superior alternative for unambiguous structural elucidation.
Part 1: The Structural Challenge
The three isomers share the same molecular formula (
| Isomer Name | Branch Position | Structural Notation | Key Characteristic |
| This compound | C6 (Mid-chain) | 6-Me-14:0 | Branch is "buried" in the chain. |
| Iso-pentadecanoate | Branch is at the penultimate carbon. | ||
| Anteiso-pentadecanoate | Branch is at the antepenultimate carbon. |
The Diagnostic Gap (FAMEs)
In Electron Ionization (EI) MS, FAMEs fragment primarily via the McLafferty rearrangement (
-
Iso-isomers yield a distinct
ion (loss of isopropyl).[2] -
Anteiso-isomers yield distinct
and ions.[2] -
6-Methyl isomers often lack strong diagnostic ions in FAME form because the radical charge stabilization at the carbonyl group (C1) does not effectively trigger cleavage at the distant C6 position.
Part 2: Chromatographic Separation (GC-FID/MS)
Before mass spectrometry, retention behavior provides the first line of evidence.[1] Mid-chain branched isomers generally possess lower boiling points and different polarity interactions compared to terminal isomers.[1]
Equivalent Chain Length (ECL) Logic
On polar capillary columns (e.g., BPX70, SP-2560, CP-Sil 88), elution order is determined by the "compactness" of the molecule.
-
Rule of Thumb: The closer the branch is to the carboxyl group (or the center of the chain), the lower the retention time compared to the straight-chain analog.
-
Elution Order: 6-Methyl
Iso Anteiso Straight Chain.
Table 1: Predicted ECL Values (Polar Column, e.g., BPX70) Values are approximate relative indices based on lipid standards.
| Isomer | Predicted ECL | Retention Behavior |
| 6-Methyl-14:0 | ~14.40 - 14.50 | Elutes significantly earlier than terminal isomers. |
| Iso-15:0 | ~14.65 | Elutes after mid-chain variants.[1] |
| Anteiso-15:0 | ~14.75 | Elutes just before the straight chain.[1] |
| n-Pentadecanoate | 15.00 | Reference standard.[1] |
Critical Insight: If your peak elutes at ECL 14.45 but lacks the M-43 ion, it is highly probable to be the 6-methyl isomer. However, retention time alone is not confirmation.[1]
Part 3: Mass Spectrometry & The Superior Alternative
To definitively prove the methyl group is at C6, you must force the molecule to fragment at the branch point.
Method A: FAME Analysis (The Standard - "Screening")
-
Mechanism: High energy EI (70eV).[1]
-
6-Methyl Spectrum:
Method B: Picolinyl Ester Analysis (The Alternative - "Confirmation")
-
Mechanism: The nitrogen in the pyridine ring stabilizes the charge, allowing radical-induced cleavage at every carbon-carbon bond along the chain.
-
Diagnostic Logic: A methyl branch creates a mass gap of 28 amu (instead of the usual 14 amu) between the ion fragments flanking the branch point.
Table 2: Performance Comparison
| Feature | Methyl Ester (FAME) | Picolinyl Ester (Recommended) |
| Preparation Time | Fast (30 min) | Moderate (1 hour) |
| Sensitivity | High | Moderate (requires 10x more sample) |
| Branch Localization | Poor for mid-chain | Definitive |
| Key Indicator (6-Me) | Absence of iso/anteiso ions | Gap between |
Part 4: Visualization of Logic
The following diagram illustrates the decision pathway for distinguishing these isomers.
Caption: Logical workflow for differentiating mid-chain (6-methyl) from terminal fatty acid isomers.
Part 5: Experimental Protocols
Protocol A: Preparation of Picolinyl Esters (The Validation Step)
Use this protocol when FAME results are ambiguous.
Reagents:
-
3-Hydroxymethylpyridine (3-pyridylcarbinol)
-
Potassium tert-butoxide (1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
Step-by-Step:
-
Dissolve: Take 1–5 mg of your fatty acid (or hydrolyzed FAME) in 0.5 mL of anhydrous THF.
-
Add Reagents: Add 0.1 mL of 3-hydroxymethylpyridine and 0.1 mL of potassium tert-butoxide solution.
-
Incubate: Seal the vial under nitrogen and heat at 40°C for 30 minutes .
-
Quench: Cool and add 2 mL of hexane and 1 mL of water.
-
Extract: Vortex and centrifuge. Collect the upper hexane layer.[1]
-
Dry: Pass the hexane layer through a small column of anhydrous sodium sulfate to remove water.[1]
-
Analyze: Inject 1 µL into GC-MS.
Protocol B: Data Interpretation (Picolinyl 6-Methyltetradecanoate)
To confirm the 6-methyl structure, examine the mass spectrum for the following sequence:
-
Molecular Ion: Look for
at 333 (Picolinyl ester of C15 branched acid).[1] -
The Diagnostic Gap:
-
Calculate the fragments from the carboxyl end.[1]
-
C2 to C5: Regular 14 amu spacing (
92, 106, 120, 134, 148, 162/164). -
The Branch Point (C6):
-
Fragment at C5:
164 -
Fragment at C6 (carrying the methyl):
192
-
-
Result: A mass difference of 28 amu between
164 and 192 confirms the methyl group is attached at Carbon 6.[1]
-
References
-
Christie, W. W. (n.d.).[1] Mass Spectrometry of Fatty Acid Derivatives: Branched-Chain Fatty Acids. LipidWeb. Retrieved from [Link]
-
Harvey, D. J. (1982).[1] Picolinyl esters as derivatives for the structural determination of long chain branched and unsaturated fatty acids. Biomedical Mass Spectrometry, 9(1), 33-38.
-
NIST Mass Spec Data Center. (2023). Methyl tetradecanoate & Isomers.[1] NIST Chemistry WebBook, SRD 69.[1][3] Retrieved from [Link]
-
Ran-Ressler, R. R., et al. (2012).[1] Branched-chain fatty acids in biological systems. Journal of Lipid Research. Retrieved from [Link]
Sources
Reference data for methyl 6-methyltetradecanoate on polar vs non-polar columns
This guide provides a technical reference for the chromatographic and mass spectrometric characterization of Methyl 6-methyltetradecanoate , a mid-chain branched fatty acid methyl ester (FAME).
Product Class: Branched-Chain Fatty Acid Methyl Esters (BCFA-FAMEs) Target Isomer: this compound (C16H32O2) Application: Lipidomics, Chemotaxonomy (Bacterial Identification), and Complex Lipid Profiling.
Executive Summary
This compound is a methylated fatty acid ester often utilized as a biomarker in chemotaxonomy (specifically for Mycobacterium species and skin surface lipids) and as a standard in lipidomic profiling. Unlike straight-chain FAMEs, the mid-chain methyl branch at the C-6 position induces specific steric and polarity shifts that alter retention behavior.
This guide compares its performance on Non-Polar (100% Dimethylpolysiloxane) versus Polar (Cyanopropyl/Biscyanopropyl) stationary phases, providing the critical Equivalent Chain Length (ECL) data necessary for accurate identification.
Chemical Profile & Significance[1][2][3]
-
Systematic Name: this compound
-
Molecular Formula: C16H32O2
-
Total Carbon Count: 16 (Isomer of Methyl Palmitate, C16:0)
-
Structural Feature: A hydrophobic methyl branch located at the 6th carbon from the carboxyl end.
-
Significance: Mid-chain branched FAMEs often co-elute with unsaturated straight-chain FAMEs or other isomers (iso/anteiso). Accurate column selection is required to resolve the "Critical Pairs."
Chromatographic Behavior: Polar vs. Non-Polar
The following data synthesizes retention behavior based on Equivalent Chain Length (ECL). The ECL value normalizes retention against straight-chain saturated FAMEs (e.g., n-C15:0 = 15.00, n-C16:0 = 16.00).
Comparative Retention Data (ECL)
| Parameter | Non-Polar System | Polar System |
| Stationary Phase | 100% Dimethylpolysiloxane (e.g., DB-1, HP-5ms) | Biscyanopropyl polysiloxane (e.g., HP-88, CP-Sil 88, SP-2560) |
| Separation Mechanism | Boiling Point / Vapor Pressure | Dipole-Dipole Interaction & Shape Selectivity |
| Predicted ECL Value | ~15.60 – 15.70 | ~15.30 – 15.50 |
| Elution Order | Elutes after n-C15:0 but before n-C16:0. | Elutes significantly earlier relative to n-C16:0 due to steric hindrance reducing interaction with the polar phase. |
| Resolution Challenge | Poor resolution from iso-C16 (14-methylpentadecanoate) and anteiso-C16. | Excellent resolution from straight chains; moderate resolution from other branched isomers. |
| Peak Shape | Sharp, symmetrical (High load capacity). | Sharp, but sensitive to column overload. |
Technical Insight: On non-polar columns, the methyl branch lowers the boiling point slightly compared to the straight-chain isomer (Methyl Palmitate), causing it to elute earlier (ECL < 16.0). On polar columns, the branch sterically hinders the ester group's interaction with the cyano-phase, further reducing retention relative to the straight chain.
Column Selection Logic
The choice of column depends on the matrix complexity. Use the decision matrix below to select the optimal phase.
Figure 1: Decision matrix for column selection. High-polarity columns are recommended for resolving mid-chain branched isomers from complex biological matrices.
Mass Spectrometry Characterization
Reliable identification requires Mass Spectrometry (GC-MS) as retention time alone is insufficient for branched isomers.
Fragmentation Pattern (EI, 70eV)
The fragmentation of this compound follows specific rules distinct from straight-chain FAMEs.
-
McLafferty Rearrangement (m/z 74):
-
The base peak for straight-chain FAMEs (m/z 74) is often reduced in intensity for C-6 substituted FAMEs because the substituent interferes with the gamma-hydrogen transfer required for the rearrangement.
-
-
Carbocation at Branch Point:
-
Cleavage occurs preferentially alpha to the methyl branch to form stable carbocations.
-
Diagnostic Ions: Look for ions resulting from the cleavage of the chain at the C6 position.
-
[M-15]+: Loss of the methyl branch (often weak).
-
[M-43]+ or [M-57]+: Loss of propyl/butyl fragments from the hydrocarbon tail.
-
-
-
Molecular Ion (M+):
-
m/z 270 (Visible but weak).
-
Validation Protocol: Calculate the ratio of m/z 74 to m/z 87. A significant deviation from the standard n-C16:0 ratio indicates branching near the ester head group.
Experimental Protocol: Validated Workflow
To generate reproducible retention indices in your laboratory, follow this self-validating protocol.
Reagents
-
Standard: this compound (>98% purity).
-
Reference Mix: C8–C24 straight-chain FAME mix (for ECL calculation).
-
Solvent: Iso-octane or Hexane (HPLC Grade).
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of Iso-octane.
-
Spike 10 µL of this solution into 990 µL of the Reference Mix .
-
Why? Co-injection ensures that retention time shifts due to instrument variability are normalized against the straight-chain standards.
-
-
GC Conditions (Recommended for Polar Column):
-
Column: CP-Sil 88 or HP-88 (100 m x 0.25 mm x 0.2 µm).
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]
-
Injector: Split 1:50 at 250°C.
-
Oven Program:
-
Initial: 140°C (Hold 5 min)
-
Ramp: 4°C/min to 240°C
-
Final: 240°C (Hold 15 min)
-
-
-
Data Analysis (ECL Calculation):
-
Identify the retention time (RT) of the target peak (
). -
Identify the RT of the straight-chain FAMEs eluting immediately before (
, e.g., C15:0) and after ( , e.g., C16:0).[2] -
Calculate ECL using the formula:
-
Acceptance Criteria: The calculated ECL should be constant (±0.05 units) across three replicate injections.
-
Figure 2: Experimental workflow for generating validated Equivalent Chain Length (ECL) data.
References
-
Christie, W. W. (n.d.). Mass Spectrometry of Fatty Acid Derivatives - Branched-Chain Fatty Acids. LipidLibrary (AOCS). Retrieved from [Link]
-
NIST Mass Spec Data Center. (2023). Methyl tetradecanoate and Isomers. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
- Ackman, R. G. (1969). Gas-Liquid Chromatography of Fatty Acids and Esters. Methods in Enzymology, 14, 329-381.
- Biedermann, W., et al. (1993). Branched-chain fatty acids in the lipids of the skin. Journal of Lipid Research. (Reference for mid-chain branching context).
Sources
A Senior Scientist's Guide to Derivatization Reagents for 6-Methyltetradecanoic Acid Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of branched-chain fatty acids like 6-methyltetradecanoic acid is pivotal. This guide provides an in-depth comparison of common derivatization reagents, moving beyond mere procedural steps to explain the underlying chemistry and rationale for experimental choices. Our focus is on providing a self-validating framework for your analytical methods, grounded in established scientific principles.
The Imperative of Derivatization for Branched-Chain Fatty Acid Analysis
6-Methyltetradecanoic acid, a saturated branched-chain fatty acid, presents analytical challenges in its native form. Its polarity and low volatility make it unsuitable for direct analysis by gas chromatography (GC), a cornerstone technique for fatty acid profiling.[1] Derivatization is a critical pre-analytical step that chemically modifies the carboxylic acid group, rendering the molecule more volatile and amenable to chromatographic separation and subsequent detection, typically by mass spectrometry (MS).[1][2] This guide will compare the most common and effective derivatization strategies: esterification to form fatty acid methyl esters (FAMEs) and silylation to form trimethylsilyl (TMS) esters.
Comparative Analysis of Leading Derivatization Reagents
The choice of derivatization reagent is dictated by the analytical objective, sample matrix, and available instrumentation. Below, we compare the most prevalent methods, offering insights into their mechanisms, advantages, and limitations.
Table 1: Performance Comparison of Derivatization Reagents for Fatty Acid Analysis
| Derivatization Method | Reagent | Typical Reaction Conditions | Derivative Stability | Key Advantages | Key Disadvantages |
| Acid-Catalyzed Esterification | Boron Trifluoride-Methanol (BF3-Methanol) | 60-100°C for 5-60 minutes[1] | Very Stable (FAMEs)[1] | Robust, effective for a wide range of lipids, including free fatty acids and esterified lipids.[1][3] | Reagent is toxic and moisture-sensitive; high temperatures may cause isomerization of conjugated fatty acids.[1] |
| Methanolic HCl | 45-100°C for overnight to several hours[4] | Very Stable (FAMEs)[1] | Convenient to prepare from common lab chemicals.[4] | Can be slower than other methods; requires anhydrous conditions for optimal performance.[5] | |
| Base-Catalyzed Transesterification | Potassium Hydroxide/Sodium Methoxide in Methanol | Room temperature to 70°C for a few minutes[1][6] | Very Stable (FAMEs)[1] | Fast reaction, mild conditions.[3][7] | Not effective for free fatty acids without an initial acid-catalyzed step; can cause hydrolysis if water is present.[1][5] |
| Silylation | BSTFA (+/- TMCS) | 60°C for 60 minutes[1] | Less stable, moisture-sensitive (TMS-esters)[1] | Derivatizes multiple functional groups; byproducts are volatile.[2][8] | Reagents and derivatives are highly moisture-sensitive; can lead to more complex mass spectra.[1] |
| Alkylation for HPLC | Pentafluorobenzyl Bromide (PFB-Br) | Varies, often with catalyst | Stable | Forms derivatives with strong electron-capturing properties, ideal for ECD detection.[9][10] | Reagent is a strong lachrymator and requires careful handling.[9] |
In-Depth Look at Derivatization Chemistries and Protocols
Acid-Catalyzed Esterification: The Gold Standard
Acid-catalyzed esterification is a widely used and robust method for preparing FAMEs from both free and esterified fatty acids.[3] The mechanism involves the protonation of the carboxyl group, enhancing its electrophilicity and facilitating nucleophilic attack by methanol.
BF3 acts as a Lewis acid, activating the carboxylic acid for esterification.
Caption: Acid-catalyzed esterification of a fatty acid to its methyl ester.
-
Place 1-50 mg of the dried lipid extract into a screw-capped glass tube.[1]
-
Add 2 mL of 12-14% BF3-Methanol reagent.[1]
-
Tightly cap the tube and heat at 80°C for 1 hour.[1]
-
Cool the tube to room temperature.
-
Add 1 mL of saturated NaCl solution and 2 mL of hexane.[1]
-
Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.[1]
-
Allow the layers to separate and carefully transfer the upper hexane layer to a clean vial, ensuring no water is transferred.
-
The sample is now ready for GC-MS analysis.
Base-Catalyzed Transesterification: A Rapid Alternative
Base-catalyzed methods are known for their speed and mild reaction conditions, making them suitable for high-throughput applications.[7] These reagents, such as sodium methoxide, deprotonate the alcohol, increasing its nucleophilicity for the transesterification of glycerolipids. It is important to note that this method is not effective for free fatty acids like 6-methyltetradecanoic acid without a prior acid-catalyzed step.[1]
The methoxide ion acts as a strong nucleophile, attacking the carbonyl carbon of an esterified fatty acid.
Caption: Base-catalyzed transesterification of a triglyceride to FAMEs.
For samples containing both free and esterified fatty acids, a two-step approach is recommended.
-
Base-Catalyzed Step:
-
Acid-Catalyzed Step:
Silylation: For Comprehensive Functional Group Analysis
Silylation is a versatile technique that replaces active hydrogens on various functional groups (hydroxyl, carboxyl, amino) with a trimethylsilyl (TMS) group.[2][11] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are highly effective.[8]
BSTFA reacts with the carboxylic acid to form a volatile TMS-ester.
Caption: Silylation of a fatty acid to its TMS-ester derivative.
-
Place the dried sample in an autosampler vial.
-
Add 50 µL of BSTFA with 1% TMCS.[1]
-
Cap the vial tightly and vortex for 10 seconds.[1]
-
Heat the vial at 60°C for 60 minutes.[1]
-
Cool to room temperature before GC-MS analysis.
Derivatization for High-Performance Liquid Chromatography (HPLC)
For analyses where GC is not suitable, or when alternative selectivity is required, HPLC can be employed. Since fatty acids lack a strong chromophore for UV or fluorescence detection, derivatization is necessary to introduce a detectable tag.[12][13]
This reagent reacts with the carboxylate anion of the fatty acid to form a phenacyl ester, which has strong UV absorbance.[12]
-
To the dried fatty acid sample, add 0.5 ml of a 48 g/L solution of 2,4'-dibromoacetophenone in acetone.[12]
-
Add 60 µl of triethylamine and mix vigorously.[12]
-
React for 30 minutes at 40°C, protecting the sample from light.[12]
-
The resulting solution can be directly injected into the HPLC system.
Concluding Remarks for the Practicing Scientist
The selection of a derivatization reagent for 6-methyltetradecanoic acid analysis is a critical decision that influences the accuracy, precision, and throughput of your results.
-
For robust and routine quantification by GC-MS , acid-catalyzed esterification with BF3-Methanol remains a highly reliable and well-documented method.
-
For high-throughput screening where only esterified lipids are of interest , base-catalyzed transesterification offers a significant speed advantage.
-
When analyzing complex samples with multiple classes of compounds bearing active hydrogens , BSTFA provides a comprehensive derivatization solution, though careful control of moisture is paramount.
-
For orthogonal analysis or when GC is not available , derivatization with a UV-active reagent like 2,4'-dibromoacetophenone enables sensitive detection by HPLC.
It is imperative to validate the chosen method for your specific sample matrix to ensure optimal recovery and reproducibility. The protocols and comparative data presented in this guide provide a solid foundation for developing and implementing a robust analytical method for 6-methyltetradecanoic acid and other branched-chain fatty acids.
References
-
Al-Saaed, R. H. (2014). Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography. Journal of Chemistry, 2014, 1–9. [Link]
-
Christie, W. W. (2019). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS Lipid Library. [Link]
-
Libna, F., & Demirel, G. (2012). On-Line Derivatization for Complex Fatty Acid Mixtures by Capillary Gas Chromatography/Mass Spectrometry. Journal of Chromatographic Science, 50(8), 693–699. [Link]
-
López-Vidal, J. C., et al. (2008). Comparison of Extraction and Derivatization Methods for Fatty Acid Analysis in Solid Environmental Matrixes. Analytical and Bioanalytical Chemistry, 392(5), 941–950. [Link]
-
Changfu Chemical. An In-Depth Guide to Silylation Reagents: Applications and Benefits. Retrieved from [Link]
-
Tammekivi, E., et al. (2019). Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils. Analytical Methods, 11(26), 3334–3342. [Link]
-
AOCS Lipid Library. (2020). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. [Link]
-
Al-Saaed, R. H. (2014). Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography. ResearchGate. [Link]
-
Czauderna, M., et al. (2002). A highly efficient method for derivatization of fatty acids for high performance liquid chromatography. Journal of Animal and Feed Sciences, 11(4), 535–546. [Link]
-
Adis International. Derivatization reagents for GC. Retrieved from [Link]
-
Ichihara, K., & Fukubayashi, Y. (2010). Preparation of fatty acid methyl esters for gas-liquid chromatography. Journal of lipid research, 51(3), 635–640. [Link]
-
Restek. (2020). High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). Retrieved from [Link]
-
Gkikas, D., et al. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules, 27(17), 5694. [Link]
-
ResearchGate. Techniques for silylation. Retrieved from [Link]
-
Xie, Y. (2014). Chromatographic analysis of fatty acids using 9-chloromethyl-anthracene and 2-bromomethyl-anthraquinone. University of Northern Colorado. [Link]
-
Czauderna, M., et al. (2002). A highly efficient method for derivatization of fatty acids for high performance liquid chromatography. ResearchGate. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
